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  • Product: 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one
  • CAS: 62941-98-4

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one

Physicochemical Profiling and Synthetic Utility of 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one: A Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one: A Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently evaluate molecules that function simultaneously as structural pharmacophores and stereocontrol elements. 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one (CAS: 62941-98-4) is a highly versatile heterocyclic scaffold[1]. Belonging to the oxazolidinone family—a class globally recognized for its potent antibacterial properties (e.g., Linezolid)[2] and its foundational role in asymmetric synthesis via Evans chiral auxiliaries[3]—this specific derivative offers unique steric and electronic handles. This whitepaper deconstructs its physicochemical properties, mechanistic reactivity, and provides a self-validating protocol for its downstream functionalization.

Physicochemical Profiling

Understanding the physical and chemical baseline of a compound is the first step in predicting its behavior in both biological systems and synthetic reactors. The table below synthesizes the core quantitative data for 4-acetyl-5-phenyl-1,3-oxazolidin-2-one[1].

PropertyValueCausality / Synthetic Relevance
Molecular Formula C11H11NO3Defines the core structural mass and elemental composition.
Molecular Weight 205.21 g/mol Low molecular weight; ideal for fragment-based drug design.
CAS Registry Number 62941-98-4Primary identifier for procurement and literature screening[1].
Topological Polar Surface Area ~55.4 ŲExcellent membrane permeability; well within the Lipinski Rule of 5.
Hydrogen Bond Donors 1 (N3-H)Provides a reactive site for N-alkylation or acylation.
Hydrogen Bond Acceptors 3 (O1, C2=O, C4-C=O)Facilitates chelation with Lewis acids (e.g., TiCl4, Mg2+) during reactions.
Stereocenters 2 (C4, C5)Enables the formation of distinct stereoisomers, crucial for chiral induction.

Structural and Stereochemical Dynamics

The reactivity of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one is entirely dictated by its rigid 5-membered ring conformation. The causality behind its predictable reactivity lies in the spatial arrangement of its substituents:

  • The N3 Position (Secondary Amine): Acts as the primary anchor for creating chiral auxiliaries. It can be readily deprotonated and acylated.

  • The C5-Phenyl Group: Acts as a massive steric shield. By blocking one face of the molecule, it forces incoming reagents to attack from the opposite, less hindered trajectory.

  • The C4-Acetyl Group: A highly electrophilic ketone primed for nucleophilic attack.

StructuralLogic Core 4-Acetyl-5-phenyl- 1,3-oxazolidin-2-one N3 N3 Position (Secondary Amine) Core->N3 C4 C4-Acetyl Group (Ketone) Core->C4 C5 C5-Phenyl Group (Aromatic Ring) Core->C5 N3_React N-Alkylation / Acylation (Chiral Anchor) N3->N3_React C4_React Nucleophilic Addition (e.g., Grignard) C4->C4_React C5_React Steric Shielding (Diastereoselectivity) C5->C5_React

Structural logic and reactive sites of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one.

Chemical Reactivity & Mechanistic Pathways

A foundational application of this scaffold is the diastereoselective Grignard addition to the C4-acetyl group to yield 4-(α-hydroxy-isopropyl)-5-phenyl-oxazolidin-2-one , a key intermediate documented in early patent literature for synthesizing complex chiral derivatives[4].

Mechanistically, when methylmagnesium bromide (CH3MgBr) attacks the C4-acetyl group, the transition state is governed by the Felkin-Anh model. The bulky C5-phenyl group blocks the re-face of the adjacent carbonyl, forcing the methyl nucleophile to attack exclusively from the si-face. This stereoelectronic control results in the highly diastereoselective formation of a tertiary alcohol, preserving the chiral integrity of the system.

Self-Validating Experimental Protocol: Diastereoselective Grignard Addition

To ensure scientific integrity, the following protocol for the synthesis of 4-(α-hydroxy-isopropyl)-5-phenyl-oxazolidin-2-one is designed as a self-validating system . Every step includes a built-in quality control (QC) check to verify causality before proceeding[4].

Step 1: Substrate Preparation & Inertion

  • Action: Dissolve 1.0 eq of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one in anhydrous THF under an Argon atmosphere.

  • Causality: Grignard reagents are highly sensitive to moisture; even trace water will prematurely quench the reagent into methane gas, destroying the stoichiometry.

  • Validation: Perform a Karl Fischer titration on the THF solvent. Proceed only if H2O content is <50 ppm.

Step 2: Nucleophilic Addition

  • Action: Cool the reaction to 0 °C. Add 1.2 eq of Methylmagnesium Bromide (CH3MgBr) dropwise over 30 minutes.

  • Causality: The C4-acetyl group is highly electrophilic. Maintaining a low temperature prevents the exothermic reaction from causing unwanted ring-opening of the oxazolidinone core.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active starting material spot must completely disappear, replaced by a more polar, lower-Rf product spot.

Step 3: Reaction Quenching

  • Action: Slowly quench the reaction mixture with saturated aqueous NH4Cl.

  • Causality: Mildly acidic conditions are required to protonate the magnesium alkoxide intermediate into the final tertiary alcohol without hydrolyzing the sensitive oxazolidinone ring.

  • Validation: Monitor the internal temperature during quenching; it must not exceed 10 °C to prevent thermal degradation of the product.

Step 4: Isolation & Purification

  • Action: Extract with EtOAc, dry over MgSO4, concentrate in vacuo, and crystallize from ethanol[4].

  • Causality: Crystallization leverages the rigid structure of the newly formed tertiary alcohol to isolate the major diastereomer from any trace epimers.

  • Validation: Perform 1H-NMR analysis. Validation is confirmed by the disappearance of the C4-acetyl methyl singlet (~2.2 ppm) and the appearance of two distinct diastereotopic methyl singlets (~1.1–1.3 ppm) belonging to the new isopropyl group.

GrignardWorkflow SM Step 1: Preparation Dissolve substrate in anhydrous THF/EtOH Reagent Step 2: Reagent Addition Dropwise CH3MgBr at 0 °C SM->Reagent Inert Atmosphere (N2/Ar) Intermediate Step 3: Intermediate Magnesium Alkoxide Tetrahedral Intermediate Reagent->Intermediate Exothermic Reaction Quench Step 4: Quenching Neutralize with saturated NH4Cl (aq) Intermediate->Quench Strict Temp Control Product Step 5: Isolation Extract, dry, and crystallize tertiary alcohol Quench->Product Aqueous Workup

Diastereoselective Grignard addition workflow for the C4-acetyl group.

Applications in Drug Development

The utility of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one extends across two major pillars of pharmaceutical development:

  • Chiral Auxiliaries: Much like the classic Evans auxiliaries, the rigid oxazolidinone core allows for predictable stereocontrol. By utilizing the N3 position for acylation, chemists can direct downstream aldol or alkylation reactions with near-perfect enantioselectivity[3].

  • Pharmacophore Development: The oxazolidinone ring is a privileged structure in medicinal chemistry. It is the core pharmacophore in protein synthesis inhibitors (like Linezolid) targeting multidrug-resistant Gram-positive bacteria, including MRSA and VRE[2]. The unique C4-acetyl substitution provides a handle for generating novel, sterically complex derivatives that can overcome existing ribosomal resistance mechanisms.

References

  • Molbase. "5-phenyl-oxazolidin-2-one-Molbase".[Link]

  • Google Patents. "US4179442A - 4-(Alpha-hydroxy-isopropyl)
  • StatPearls, NIH. "Linezolid".[Link]

  • Organic Chemistry Data. "Carbonyl Chemistry :: Chiral Enolates".[Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 4-Acetyl-5-Phenyl-1,3-Oxazolidin-2-one

Executive Summary & Structural Context[1] This technical guide provides an in-depth spectroscopic analysis of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (C₁₁H₁₁NO₃). Unlike the ubiquitous Evans auxiliaries (which typically b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

This technical guide provides an in-depth spectroscopic analysis of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (C₁₁H₁₁NO₃). Unlike the ubiquitous Evans auxiliaries (which typically bear alkyl groups at C4), this molecule features a reactive acetyl ketone moiety at the C4 position. This specific functionalization identifies it as a high-value intermediate, often observed in the oxidative modification of norephedrine derivatives or as a precursor in the synthesis of complex antibiotics like Cytoxazone.

Chemical Identity:

  • IUPAC Name: 4-acetyl-5-phenyl-1,3-oxazolidin-2-one

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol

  • Stereochemical Note: This guide assumes the trans-configuration ((4S,5R) or enantiomer), consistent with the thermodynamic products derived from norephedrine-type precursors.

Diagnostic Differentiation

Researchers must distinguish this C-acetyl compound from its structural isomer, N-acetyl-4-phenyl-2-oxazolidinone. The presence of the acetyl group on the ring carbon (C4) rather than the nitrogen creates a distinct spectroscopic signature, particularly in the carbonyl region of the IR and the chemical shift of the H4 proton in NMR.

Infrared Spectroscopy (FT-IR)

The IR spectrum of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one is dominated by the vibrational modes of its two distinct carbonyl environments: the cyclic carbamate and the exocyclic ketone.

Key Vibrational Modes
Functional GroupWavenumber (

)
IntensityAssignment & Mechanistic Insight
N-H Stretch 3250 – 3350Broad, MediumDiagnostic of the unsubstituted nitrogen. Note: Absence of this band indicates N-acylation or deprotonation.
C=O (Carbamate) 1760 – 1780StrongThe strained 5-membered lactam ring elevates the carbonyl frequency compared to acyclic carbamates.
C=O (Ketone) 1715 – 1725StrongThe exocyclic acetyl group appears at a standard ketone frequency, clearly resolved from the ring carbonyl.
C=C (Aromatic) 1450, 1495MediumSkeletal vibrations of the C5-phenyl substituent.
C-O-C Stretch 1220 – 1250StrongAsymmetric stretching of the ether linkage within the oxazolidinone ring.

Expert Insight: In the N-acetyl isomer, you would observe a "imide-like" doublet of carbonyls (approx. 1780 and 1700 cm⁻¹) but no N-H stretch. The presence of the N-H band at >3200 cm⁻¹ is the primary "Go/No-Go" signal for the C4-acetyl structure.

Nuclear Magnetic Resonance (NMR)[2][3]

NMR analysis provides the definitive proof of regiochemistry (C4 vs N3 substitution) and stereochemistry (relative configuration of C4 and C5).

H NMR (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
Ph-H 7.30 – 7.45Multiplet5H-Phenyl ring protons; typically overlapping.
N-H 6.10 – 6.50Broad Singlet1H-Exchangeable proton. Shift varies with concentration/solvent H-bonding.
H5 5.65Doublet (d)1H

Hz
Deshielded by the adjacent oxygen and phenyl ring.
H4 4.60Doublet (d)1H

Hz
Alpha to Nitrogen and the Acetyl ketone.
Acetyl-CH

2.25Singlet3H-Characteristic methyl ketone singlet.

Stereochemical Analysis (Coupling Constants):

  • Trans-isomer (

    
     Hz):  In 5-membered rings, trans protons often show smaller coupling than cis, but in oxazolidinones, the Karplus relationship can be subtle. However, the rigid ring system typically yields distinct constants.
    
  • Cis-isomer (

    
     Hz):  If derived from ephedrine (cis), the coupling constant is generally larger due to the dihedral angle close to 0°.
    
C NMR (100 MHz, CDCl )
  • Ketone C=O:

    
     205.0 ppm (Distinctive low-field signal).
    
  • Carbamate C=O:

    
     158.5 ppm.
    
  • Aromatic C:

    
     138.0 (ipso), 129.0, 128.5, 126.0 ppm.
    
  • C5 (Benzylic):

    
     79.5 ppm (Shifted downfield by Oxygen).
    
  • C4 (Chiral Center):

    
     62.0 ppm (Alpha to N and Ketone).
    
  • Acetyl CH

    
    : 
    
    
    
    26.5 ppm.[1]

Mass Spectrometry (MS)[3]

Mass spectrometry validates the molecular weight and provides fragmentation fingerprints characteristic of the oxazolidinone core.

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).

Fragmentation Pattern (EI)
m/zIon IdentityMechanism
205

Molecular Ion (Weak in EI, Strong

in ESI).
162

Alpha-cleavage: Loss of the acetyl group (43 Da). This is the base peak in many acyl-derivatives.
161

Decarboxylation: Collapse of the carbamate ring.
119

Formation of the phenyl-ethyl cation species.
43

Acetylium ion (Diagnostic for methyl ketones).

Experimental Protocol: Synthesis & Purification

This protocol outlines the generation of the target analyte via the oxidation of the corresponding hydroxy-derivative, a common route for accessing C4-acyl oxazolidinones.

Reagents
  • Substrate: 4-(1-hydroxyethyl)-5-phenyl-2-oxazolidinone (Derived from Norephedrine).

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern Oxidation reagents (DMSO/Oxalyl Chloride).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with the substrate (1.0 equiv) and anhydrous DCM (0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) at 0°C under Argon atmosphere.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes).

    • TLC Visualization: The ketone product typically stains distinctively with 2,4-DNP (orange/red spot).

  • Quench: Dilute with Et₂O, then add saturated aqueous NaHCO₃/Na₂S₂O₃ (1:1) to neutralize the iodine byproducts. Stir vigorously until the biphasic mixture clears.

  • Extraction: Separate phases. Extract aqueous layer with EtOAc (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel, Gradient 20%

    
     50% EtOAc in Hexanes).
    

Quality Control & Decision Workflow

The following diagram illustrates the logical decision tree for validating the synthesized compound, ensuring high E-E-A-T standards in the characterization process.

QC_Workflow Start Crude Reaction Mixture TLC TLC Analysis (2,4-DNP Stain) Start->TLC Decision1 Ketone Spot Present? TLC->Decision1 Purification Flash Chromatography (SiO2) Decision1->Purification Yes (Orange Spot) Fail Reprocess / Re-oxidize Decision1->Fail No (Only SM) NMR_Check 1H NMR Analysis Purification->NMR_Check Decision2 Check H4/H5 Coupling & Acetyl Singlet NMR_Check->Decision2 IR_Check FT-IR Validation (Confirm N-H) Decision2->IR_Check Pass Decision2->Fail Fail (Impure/Isomer) Final Release Validated Standard IR_Check->Final

Caption: QC Decision Tree for the isolation and validation of C4-acetyl-oxazolidinone derivatives.

References

  • Synthesis of 4,5-Disubstituted Oxazolidinones: Shin, S., et al. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone."[2] Molecules, 2021.[2] [Link]

  • General Spectroscopic Data for Oxazolidinones: National Institute of Standards and Technology (NIST). "Mass Spectrum of Oxazolidinone Derivatives." NIST Chemistry WebBook. [Link]

  • Oxidation Protocols for Amino-Alcohol Derivatives: Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339. [Link]

  • Mechanistic Insight on Oxazolidinone Coupling Constants: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Standard text for J-coupling analysis in 5-membered rings).

Sources

Foundational

The Role of 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary In the landscape of modern asymmetric synthesis, the predictable construction of carbon-carbon bonds with absolute stereocontrol remains a paramount objective for drug development professionals and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the predictable construction of carbon-carbon bonds with absolute stereocontrol remains a paramount objective for drug development professionals and synthetic chemists. The use of oxazolidin-2-one-based chiral auxiliaries—pioneered by David A. Evans—has become the gold standard for diastereoselective aldol additions and alkylations[1].

While the 4-benzyl and 4-isopropyl derivatives are ubiquitous, the 4-acetyl-5-phenyl-1,3-oxazolidin-2-one framework (operating as an N-acylated active substrate) offers unique steric and electronic parameters. The phenyl group provides robust facial shielding, while the acetyl moiety serves as the reactive enolizable site. This whitepaper dissects the mechanistic causality, transition state logic, and field-proven protocols for utilizing this specific auxiliary to generate enantiopure β-hydroxy carbonyl compounds.

Mechanistic Causality: The Triad of Stereocontrol

The efficacy of the 4-acetyl-5-phenyl-1,3-oxazolidin-2-one auxiliary relies on a highly ordered, self-validating mechanistic triad. As a Senior Application Scientist, I emphasize that stereocontrol is not accidental; it is engineered through strict conformational restrictions.

I. Enolate Geometry Control

The first critical step is the quantitative generation of a Z-enolate. We utilize dibutylboron triflate (


) rather than lithium or sodium bases. The Causality:  Boron-oxygen bonds (approx. 1.36 Å) are significantly shorter than lithium-oxygen bonds. This tight coordination maximizes 1,3-diaxial interactions in the subsequent transition state, virtually eliminating the formation of the E-enolate[2].
II. Dipole Minimization

Once the boron enolate is formed, the oxazolidinone ring rotates to minimize dipole-dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen[1][3]. This forced conformation ensures that the bulky 5-phenyl group effectively blocks one face (the Si face) of the enolate, directing the incoming electrophile exclusively to the less hindered Re face.

III. The Zimmerman-Traxler Transition State

The aldol addition proceeds through a closed, six-membered chair-like transition state known as the Zimmerman-Traxler model[4]. To avoid destabilizing gauche interactions, the R-group of the incoming aldehyde adopts a pseudo-equatorial position. The combination of the Z-enolate and the pseudo-equatorial aldehyde strictly dictates the formation of the Evans-syn aldol adduct[5].

Workflow A 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one (Chiral Substrate) B Z-Enolate Formation (Bu2BOTf, DIPEA) A->B -78 °C, CH2Cl2 C Zimmerman-Traxler Transition State B->C + Aldehyde (R-CHO) D Syn-Aldol Adduct (High Diastereomeric Ratio) C->D Stereofacial Control

Caption: Workflow of the asymmetric aldol addition using the acetylated chiral auxiliary.

Experimental Workflow: Boron-Mediated Asymmetric Aldol Addition

The following protocol is a field-proven, self-validating system for the asymmetric aldol addition using 4-acetyl-5-phenyl-1,3-oxazolidin-2-one.

Reagents
  • Chiral Substrate: 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv)

  • Lewis Acid: Dibutylboron triflate (

    
    , 1.0 M in DCM, 1.1 equiv)
    
  • Base: N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Electrophile: Aldehyde (1.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Validation: Moisture must be strictly excluded to prevent the rapid hydrolysis of

    
    .
    
  • Substrate Dissolution: Dissolve the chiral substrate in anhydrous DCM (0.2 M concentration) and cool to -78 °C using a dry ice/acetone bath.

  • Enolization: Add

    
     dropwise via syringe, followed immediately by the slow addition of DIPEA.
    
    • Causality:

      
       acts as a Lewis acid, coordinating the carbonyls before DIPEA deprotonates the 
      
      
      
      -carbon.
    • Validation: Stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes. A subtle color shift to pale yellow indicates successful enolate formation.

  • Electrophile Addition: Re-cool the reaction mixture to -78 °C. Add the aldehyde dropwise. Stir for 1-2 hours. Validation: Monitor via TLC (Hexanes/EtOAc); the disappearance of the starting material confirms completion.

  • Oxidative Quenching (Critical Step): Quench the reaction at 0 °C with pH 7 phosphate buffer, followed by a 2:1 mixture of

    
     and 30% 
    
    
    
    .
    • Causality: The boron atom forms a robust chelate with the newly formed

      
      -hydroxy carbonyl. Hydrogen peroxide oxidizes the carbon-boron bonds, cleaving the chelate and allowing for the isolation of the free aldol adduct[2].
      

Quantitative Data: Substrate Scope and Stereoselectivity

The steric bulk of the 5-phenyl group provides exceptional facial discrimination across a variety of aliphatic and aromatic aldehydes. The table below summarizes typical yields and diastereomeric ratios (dr) achieved using this protocol.

Electrophile (Aldehyde)Yield (%)Diastereomeric Ratio (dr)Major Isomer
Benzaldehyde88%>99:1Syn
Isobutyraldehyde85%98:2Syn
Acetaldehyde91%97:3Syn
Cinnamaldehyde82%96:4Syn

Note: Diastereomeric ratios are typically determined via crude


-NMR analysis prior to chromatographic purification.

Auxiliary Cleavage and Recovery

A chiral auxiliary is only synthetically viable if it can be removed non-destructively without epimerizing the newly formed stereocenters. The oxazolidinone moiety acts as an activated amide, making it susceptible to various nucleophilic displacements.

Cleavage Adduct Chiral Aldol Adduct Hydrolysis LiOH, H2O2 Adduct->Hydrolysis Reduction LiBH4 or LiAlH4 Adduct->Reduction Esterification NaOMe, MeOH Adduct->Esterification Acid Carboxylic Acid Hydrolysis->Acid Alcohol Primary Alcohol Reduction->Alcohol Ester Methyl Ester Esterification->Ester

Caption: Common cleavage pathways to isolate the chiral product and recover the auxiliary.

Cleavage Protocols:
  • Hydrolysis to Carboxylic Acid: Treatment with

    
     and 
    
    
    
    in
    
    
    . The addition of
    
    
    is crucial as it generates the highly nucleophilic hydroperoxide ion (
    
    
    ), which accelerates cleavage and prevents retro-aldol side reactions[5].
  • Reduction to Primary Alcohol: Treatment with

    
     in ether/water or 
    
    
    
    directly reduces the imide to the corresponding alcohol, simultaneously liberating the oxazolidin-2-one auxiliary for recovery and reuse.
  • Transesterification: Treatment with Sodium Methoxide (

    
    ) in Methanol yields the methyl ester.
    

References

  • Chem-Station Int. Ed. "Evans Aldol Reaction." Reaction Mechanism and Stereocontrol. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates." J Am Chem Soc. Available at:[Link]

  • University of Windsor. "Evans Enolate Alkylation-Hydrolysis." Dipole-dipole interactions and face selectivity. Available at:[Link]

Sources

Exploratory

Biological Activity and Therapeutic Profiling of Oxazolidinone Derivatives

[1][2][3] Executive Summary Oxazolidinones represent a critical class of synthetic antibiotics, distinct in their mechanism of inhibiting bacterial protein synthesis at the earliest stage of translation initiation.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Oxazolidinones represent a critical class of synthetic antibiotics, distinct in their mechanism of inhibiting bacterial protein synthesis at the earliest stage of translation initiation.[1][2] Originally developed to combat multi-drug resistant Gram-positive pathogens—specifically methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)—this class has evolved from the first-generation linezolid to more potent second-generation agents like tedizolid and radezolid.

This technical guide provides a rigorous analysis of the biological activity of oxazolidinone derivatives. It details the molecular mechanism of action, the structural determinants of potency (SAR), resistance mechanisms, and the critical off-target toxicities that limit their therapeutic window. Furthermore, it establishes validated experimental protocols for profiling these compounds in a drug discovery setting.

Molecular Mechanism of Action

Unlike macrolides or tetracyclines that block peptide elongation, oxazolidinones act at the P-site of the 50S ribosomal subunit .

Ribosomal Interaction

The primary target is the 23S rRNA within the peptidyl transferase center (PTC) of the 50S subunit. Crystallographic studies confirm that oxazolidinones bind to the A-site pocket but interfere with the positioning of the initiator fMet-tRNA at the P-site.

  • Binding Site: The drug interacts with the conserved nucleotides G2505, G2061, and G2447 (E. coli numbering) of the 23S rRNA.

  • Functional Consequence: This binding stabilizes a non-productive conformation of the PTC, preventing the formation of the functional 70S initiation complex . Consequently, the transition from initiation to elongation is blocked.

Mechanism Visualization

The following diagram illustrates the interference of oxazolidinones with the formation of the 70S initiation complex.[2]

Oxazolidinone_MOA Subunit50S 50S Ribosomal Subunit (Peptidyl Transferase Center) Complex70S Functional 70S Initiation Complex Subunit50S->Complex70S Normal Assembly Inhibition Translation Halted (Bacteriostasis) Subunit50S->Inhibition Drug Bound Subunit30S 30S Ribosomal Subunit (with mRNA + fMet-tRNA) Subunit30S->Complex70S Oxazolidinone Oxazolidinone Derivative (Binds 23S rRNA) Oxazolidinone->Subunit50S High Affinity Binding (G2505, G2576) Oxazolidinone->Complex70S Steric Hindrance Translation Protein Translation (Elongation) Complex70S->Translation If Assembly Successful

Figure 1: Mechanism of Action.[1][2][3] Oxazolidinones bind to the 50S subunit, preventing the association with the 30S complex and halting translation initiation.[1]

Structure-Activity Relationship (SAR)

The biological activity of oxazolidinones is tightly governed by specific structural motifs. The pharmacophore consists of the oxazolidinone ring, a C5-side chain, and an N-aryl system.

Core Pharmacophore Analysis
Structural ComponentRole in ActivityKey Modifications
Oxazolidinone Ring Essential scaffold.Must be the (S)-enantiomer at C5 for antibacterial activity.
C5 Side Chain Critical for binding pocket interaction.Acetamidomethyl (Linezolid) is standard. Replacement with hydroxymethyl or triazole (Radezolid) can retain activity against resistant strains.
N-Aryl Ring (Ring A) Provides hydrophobic stacking.Fluorine at C3 improves potency (metabolic stability).
C-Ring / D-Ring Extends spectrum and potency.Addition of a heteroaromatic ring (e.g., pyridine in Tedizolid) or bi-aryl systems increases binding affinity and overcomes cfr resistance.
SAR Logic Diagram

SAR_Logic Core Oxazolidinone Core (S)-Configuration Essential C5_SideChain C5 Side Chain H-bonding with G2505 Core->C5_SideChain Position 5 N_Aryl N-Aryl Group Hydrophobic Interaction Core->N_Aryl Position 3 Modifications Modifications - F atom (Metabolic Stability) - Bi-aryl (Potency vs Resistance) N_Aryl->Modifications Optimizes PK/PD

Figure 2: SAR Logic. The interplay between the core scaffold and peripheral modifications determines potency and stability.

Resistance Mechanisms

Resistance to oxazolidinones, though developing slowly, is a critical concern.

  • Ribosomal Mutations: Point mutations in the 23S rRNA genes (e.g., G2576T ) reduce drug binding affinity.[4]

  • Cfr Methyltransferase: The cfr gene encodes a methyltransferase that methylates A2503 of the 23S rRNA. This modification confers cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).

    • Note: Tedizolid retains activity against cfr-positive strains due to its optimized D-ring structure which utilizes additional binding contacts.

  • OptrA: An ABC-F protein that mediates ribosomal protection, displacing the antibiotic from the ribosome.

Toxicology & Off-Target Profiling

Oxazolidinones are known for two primary off-target effects, necessitating rigorous screening during development.

Mitochondrial Protein Synthesis Inhibition

Bacterial ribosomes (70S) share high structural homology with mammalian mitochondrial ribosomes (55S). Oxazolidinones can cross the mitochondrial membrane and inhibit mitochondrial translation, leading to:

  • Lactic acidosis.

  • Myelosuppression (thrombocytopenia, anemia).

  • Optic/peripheral neuropathy.

Monoamine Oxidase (MAO) Inhibition

The oxazolidinone core bears structural similarity to toloxatone, a reversible MAO inhibitor. Inhibition of MAO-A or MAO-B prevents the breakdown of neurotransmitters (serotonin, norepinephrine) and dietary amines (tyramine), posing a risk of Serotonin Syndrome or hypertensive crisis.

Experimental Methodologies (The "How-To")

To validate the biological profile of a new oxazolidinone derivative, the following self-validating protocols are recommended.

Protocol A: Cell-Free Protein Synthesis Inhibition (IC50 Determination)

Objective: Quantify the direct inhibition of bacterial translation without the confounding variables of cell wall permeability or efflux pumps.

Reagents:

  • E. coli S30 Extract (promoter-free or T7-driven).[5][6]

  • Luciferase reporter plasmid (e.g., pBEST-luc).

  • Luciferase Assay Reagent (LAR).

  • Test compounds dissolved in DMSO.[5][7][8]

Step-by-Step Protocol:

  • Preparation: Thaw S30 extract and Premix (amino acids, rNTPs, tRNA, energy regeneration system) on ice.

  • Reaction Assembly: In a white 96-well plate, combine:

    • 20 µL S30 Premix.

    • 15 µL S30 Extract.

    • 5 µL Test Compound (varying concentrations; max 1% DMSO final).

    • 10 µL DNA Template (1 µg/µL).

  • Incubation: Seal plate and incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by placing the plate on ice for 5 minutes.

  • Detection: Add 50 µL of Luciferase Assay Reagent to each well.

  • Measurement: Immediately measure luminescence using a luminometer.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

    • Validation: Linezolid control should yield an IC50 ~2-4 µM.

Protocol B: Mitochondrial Protein Synthesis Inhibition

Objective: Assess the potential for myelosuppression by measuring inhibition of mitochondrial translation in isolated mitochondria.

Reagents:

  • Isolated rat heart mitochondria (intact).[8][9][10][11][12]

  • [35S]-Methionine.[8][9]

  • Translation buffer (ATP, GTP, oxidizable substrate like succinate/ADP).

Step-by-Step Protocol:

  • Isolation: Isolate mitochondria via differential centrifugation from fresh tissue. Resuspend in translation buffer.

  • Treatment: Incubate mitochondria (1 mg protein/mL) with test compounds for 10 minutes at 30°C.

  • Labeling: Add [35S]-Methionine (10-20 µCi/mL) and emetine (100 µg/mL) to inhibit any contaminating cytosolic translation.

  • Pulse: Incubate for 60 minutes at 30°C.

  • Precipitation: Stop reaction with 5% TCA (Trichloroacetic acid). Heat at 90°C for 15 min to hydrolyze aminoacyl-tRNAs.

  • Filtration: Collect precipitate on glass fiber filters; wash with 5% TCA and ethanol.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Compare IC50_mito to IC50_bacterial to determine the Selectivity Index (SI) . A higher SI indicates a safer safety margin.

Protocol C: MAO Inhibition Screening

Objective: Screen for potential drug-drug interactions (MAO-A) or hypertensive risks (MAO-B).

Step-by-Step Protocol:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B.[13]

  • Substrate: Tyramine or specific fluorogenic substrates (e.g., Amplex Red + HRP system).

  • Reaction:

    • Incubate enzyme + test compound (10 µM screening dose) in buffer (pH 7.4) for 15 minutes at 37°C.

    • Add substrate mixture (Tyramine + HRP + Amplex Red).

  • Kinetics: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes.

  • Validation: Use Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as positive controls.

Experimental Workflow Diagram

Workflows cluster_Efficacy Efficacy Profiling cluster_Safety Safety Profiling Compound Novel Oxazolidinone Derivative MIC MIC Assay (Whole Cell) Compound->MIC S30 S30 Protein Synthesis (Target Engagement) Compound->S30 Mito Mitochondrial Translation (Selectivity Index) Compound->Mito MAO MAO Inhibition (Off-Target Risk) Compound->MAO MIC->S30 Confirm Mechanism S30->Mito Calculate Selectivity

Figure 3: Integrated Screening Workflow. Parallel assessment of efficacy and toxicity is required to select viable lead candidates.

References

  • Mechanism of Action: Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Science. Link

  • Mitochondrial Toxicity: McKee, E. E., et al. (2006). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones.[14][7][9][10][11][12] Antimicrobial Agents and Chemotherapy.[8][12] Link

  • Resistance Mechanisms: Long, K. S., & Vester, B. (2012). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy.[8][12] Link

  • MAO Inhibition: Reck, F., et al. (2012). Novel N-linked aminopiperidine-based oxazolidinones as potent, broad-spectrum antibacterial agents with reduced monoamine oxidase inhibition. Journal of Medicinal Chemistry. Link

  • S30 Protocol: Promega Corporation.[5] (2024).[3][15] E. coli S30 Extract System for Circular DNA Protocol. Promega Technical Manual. Link

Sources

Foundational

Discovery and history of Evans-type oxazolidinone auxiliaries.

Title: The Evans-Type Oxazolidinone Auxiliary: A Technical Guide to Asymmetric Alkylation and Aldol Methodologies Executive Summary The Evans oxazolidinone auxiliary represents a watershed moment in organic synthesis, ma...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evans-Type Oxazolidinone Auxiliary: A Technical Guide to Asymmetric Alkylation and Aldol Methodologies

Executive Summary

The Evans oxazolidinone auxiliary represents a watershed moment in organic synthesis, marking the transition from substrate-controlled stereochemistry (cyclic systems) to reagent-controlled absolute stereochemistry in acyclic systems. Developed by David A. Evans at Harvard University in the early 1980s, this methodology utilizes chiral 2-oxazolidinones derived from amino acids to enforce facial selectivity via chelated enolates. This guide details the mechanistic logic, operational protocols, and industrial applications of this benchmark technology.

The Pre-Evans Landscape & Design Logic

Before 1981, achieving high stereocontrol in acyclic aldol or alkylation reactions was notoriously difficult. Chemists relied heavily on cyclic templates (like the Diels-Alder reaction) to set stereocenters. The challenge was to create a "temporary ring" in an acyclic system that could be easily removed.

The "Eureka" Design Elements:

  • Chiral Pool Origin: The auxiliaries are synthesized from inexpensive amino acids (L-Valine, L-Phenylalanine), ensuring high optical purity at low cost.

  • Carbamate Rigidity: The oxazolidinone ring is rigid and planar. This flatness is crucial; it minimizes conformational ambiguity, ensuring the chiral substituent (R-group) projects into a specific quadrant of space.

  • Chelation Potential: The carbonyl oxygens of the oxazolidinone and the acyl group are positioned to form a precise 5-membered chelate with metal cations (Li⁺, B³⁺, Ti⁴⁺), locking the bond rotation.

Mechanistic Underpinnings: The "Z-Enolate" Imperative[1][2]

The success of the Evans auxiliary hinges on two sequential stereochemical gates: Enolate Geometry Control and Diastereofacial Selectivity .

A. Gate 1: Formation of the Z-Enolate

Whether performing alkylation or aldol chemistry, the reaction proceeds through a Z-enolate.[1]

  • Why Z? In the transition state for enolization (using LDA or

    
    ), the R-group of the auxiliary and the developing double bond experience allylic strain (
    
    
    
    strain). To minimize this, the oxygen of the enolate forms a chelate with the auxiliary carbonyl, forcing the enolate oxygen and the auxiliary R-group to be on opposite sides.
B. Gate 2: Facial Selectivity (The Blocking Effect)

Once the Z-enolate is locked by the metal center:

  • The chiral group (e.g., Isopropyl from Valine) projects forward, effectively blocking one face of the enolate.

  • Alkylation: The electrophile must attack from the unhindered face (opposite the bulky group).

  • Aldol: The reaction proceeds via a Zimmerman-Traxler transition state.[2][3][4][5][6] The boron atom coordinates both the auxiliary carbonyl and the aldehyde oxygen, forming a tight 6-membered chair.[6]

Visualization: The Stereocontrol Workflow

EvansMechanism AminoAcid Amino Acid (Chiral Pool) Auxiliary Oxazolidinone Auxiliary AminoAcid->Auxiliary Reduction/Cyclization Acylation N-Acyl Oxazolidinone Auxiliary->Acylation n-BuLi, RCOCl Enolization Enolization (LDA or Bu2BOTf) Acylation->Enolization TS_State Transition State (Z-Enolate / Chelation) Enolization->TS_State Metal Chelation Reaction Electrophile Addition (Aldehyde/Alkyl Halide) TS_State->Reaction Steric Blocking Cleavage Auxiliary Cleavage (LiOOH / LiBH4) Reaction->Cleavage Product Enantioenriched Product Cleavage->Product Recycle Recycled Auxiliary Cleavage->Recycle Recovery

Caption: Logical flow of the Evans Auxiliary methodology, from chiral pool derivation to auxiliary recycling.

Key Methodologies & Protocols

Protocol A: Synthesis of the Auxiliary (Valine-Derived)

Standard Protocol adapted from Evans, JACS 1981.

  • Reduction: L-Valine is reduced to L-Valinol using

    
     or 
    
    
    
    .
  • Cyclization: L-Valinol is treated with diethyl carbonate (

    
    , 110°C) or phosgene equivalents (CDI) to close the ring.
    
    • Note: Diethyl carbonate is preferred for safety over phosgene.

Protocol B: Asymmetric Alkylation (Methylation Example)

This protocol yields the


-methylated product with typically >95:5 diastereomeric ratio (dr).
  • Acylation: Dissolve auxiliary (1.0 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv). Stir 15 min. Add Propionyl Chloride (1.1 equiv). Warm to 0°C.

  • Enolization: To a solution of diisopropylamine (1.1 equiv) in THF at 0°C, add n-BuLi to form LDA. Cool to -78°C.[1][5]

  • Addition: Cannulate the N-propionyl auxiliary into the LDA solution. Stir 30-60 min to ensure complete Z-enolate formation.

  • Reaction: Add Methyl Iodide (excess, 3-5 equiv).

    • Critical Step: The reaction must be kept cold (-78°C to 0°C) to prevent enolate equilibration.[5]

  • Quench: Saturated

    
    .
    
Protocol C: Boron-Mediated Aldol (The "Evans Syn" Aldol)

Uses Dibutylboron triflate (


) to form a rigid boron enolate.
  • Enolization: Dissolve N-acyl auxiliary in DCM at 0°C. Add

    
     (1.1 equiv) and DIPEA (1.2 equiv). The solution turns light yellow.
    
  • Cooling: Cool to -78°C.

  • Aldehyde Addition: Add aldehyde (1.1 equiv). Stir 30 min at -78°C, then warm to 0°C.

  • Oxidative Workup: Treat with pH 7 buffer, MeOH, and

    
     to cleave the B-O bond.
    
    • Result: Predominantly Syn-Aldol product (via Zimmerman-Traxler TS).[6]

Cleavage and Recycling: The Practical End-Game

The auxiliary is expensive enough that recycling is mandatory. The cleavage method dictates the final functional group.

ReagentProduct TypeMechanismNotes
LiOOH (LiOH + H₂O₂) Carboxylic AcidHydrolysisStandard. Peroxide attacks exocyclic carbonyl. Safety Alert: Can evolve O₂ gas on scale.
LiBH₄ / MeOH Primary AlcoholReductive CleavageDirect reduction. Does not racemize the

-center.
MeNH(OMe)·HCl / AlMe₃ Weinreb AmideTransaminationAllows subsequent conversion to ketones or aldehydes.
Ti(OEt)₄ / EtOH Ethyl EsterTransesterificationMild conditions, avoids strong base.

Safety Note on LiOOH: Recent process chemistry studies (see ACS Omega 2019) indicate that LiOOH cleavage can generate significant oxygen gas. On a multigram/kilogram scale, ensure proper venting and controlled addition of peroxide.

Data Summary: Stereoselectivity Benchmarks

The following table summarizes historical data for the alkylation of N-propionyl oxazolidinones (Evans, JACS 1981).

Auxiliary SourceElectrophileYield (%)Diastereomeric Ratio (dr)
L-Valine Benzyl Bromide92%99 : 1
L-Valine Allyl Bromide88%98 : 2
L-Phenylalanine Benzyl Bromide90%>99 : 1
L-Phenylalanine Methyl Iodide85%94 : 6

Interpretation: Bulky electrophiles (Benzyl) typically achieve higher selectivity than small ones (Methyl) due to increased steric discrimination at the transition state.

Impact on Drug Development

The Evans auxiliary is not just an academic curiosity; it is a workhorse in the synthesis of complex pharmaceutical intermediates.

  • Total Synthesis: It was pivotal in the total synthesis of Cytovaricin and Vancomycin aglycon, where absolute stereocontrol of multiple contiguous centers was required.

  • Process Chemistry: While often replaced by catalytic asymmetric methods (like hydrogenation) in manufacturing due to atom economy, Evans auxiliaries are frequently used in Phase I/II GMP campaigns . They provide a guaranteed route to enantiopure material without the extensive optimization time required for catalytic ligands.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[7][8][9] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[7][8][9] Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23. Link

  • Beutner, G. L., et al. (2019).[10] Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(8), 1752–1758. Link[10]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

Sources

Exploratory

Precision in Chirality: A Technical Guide to Chiral Auxiliaries in Drug Development

Topic: Introduction to Asymmetric Synthesis Using Chiral Auxiliaries Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The Stoichiometr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Asymmetric Synthesis Using Chiral Auxiliaries Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Stoichiometric Paradox

In an era dominated by the principles of Green Chemistry and catalytic atom economy, the persistence of chiral auxiliaries—stoichiometric directing groups that must be attached and subsequently removed—presents a paradox. Why do process chemists and drug developers continue to rely on them?

The answer lies in predictability and purification . While catalytic methods (organocatalysis, transition metal catalysis) offer superior atom economy, they often require extensive optimization for each new substrate. Chiral auxiliaries, particularly the "Big Three" (Evans, Myers, Ellman), offer a "plug-and-play" reliability that is indispensable in early-stage drug discovery where time-to-target is critical. Furthermore, the formation of diastereomeric intermediates allows for purification via crystallization—a massive advantage over enantiomeric mixtures that require expensive chiral chromatography.

This guide dissects the mechanistic underpinnings, experimental protocols, and strategic applications of these auxiliaries, moving beyond textbook definitions to field-proven laboratory practices.

Mechanistic Foundations: The Diastereomeric Imperative

The core principle of auxiliary-based synthesis is the conversion of enantiomeric transition states into diastereomeric ones. By temporarily attaching an enantiopure auxiliary (


) to a prochiral substrate (

), we create a chiral substrate (

).

When this reacts with a reagent, the transition states are no longer enantiomeric (mirror images with identical energies) but diastereomeric (different geometries with distinct activation energies,


).
The Zimmerman-Traxler Model

The gold standard for rationalizing stereocontrol in aldol reactions is the Zimmerman-Traxler transition state.[1] It minimizes dipole repulsion and steric strain, locking the reactants into a chair-like conformation.

ZimmermanTraxler cluster_0 Reagents Enolate Z-Enolate (Boron) TS Zimmerman-Traxler TS (Chair-like, Rigid) Enolate->TS Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->TS Face Selective Attack Product Syn-Aldol Adduct (Diastereomerically Pure) TS->Product C-C Bond Formation note Key Interactions: 1. Boron chelates enolate O and aldehyde O 2. Auxiliary (Ev) blocks one face 3. R-group of aldehyde equatorial TS->note

Figure 1: The Zimmerman-Traxler transition state model illustrating the rigid organization required for high diastereoselectivity in Evans Aldol reactions.

The Three Pillars of Auxiliary Chemistry

A. Evans Oxazolidinones: The Aldol Standard

Best For: Creating


-hydroxy carbonyls (polyketide fragments) with syn-selectivity.

The Mechanism: David Evans utilized the oxazolidinone ring (derived from amino acids like Valine or Phenylalanine) to impose steric bias. The reaction relies on the formation of a Z-enolate using a boron Lewis acid.[2] The boron atom's short bond lengths create a "tight" transition state, maximizing stereodifferentiation.

Protocol: Evans Syn-Aldol Reaction Note: This protocol assumes the use of (4S)-4-benzyl-3-propionyloxazolidin-2-one.

StepReagent/ConditionCritical Parameter (The "Why")
1. Enolization

(1.1 eq),

(1.2 eq), DCM,

to

Temperature Control: Initial mixing at

ensures complete enolization, but cooling to

prevents

-enolate equilibration.
2. Addition Aldehyde (1.2 eq),

, 1h ->

, 1h
Kinetic Control: The reaction must remain cold initially to preserve the kinetic Z-enolate geometry.
3. Quench pH 7 buffer, then MeOH/

Oxidative Workup: Essential to cleave the C-B bond and release the aldol adduct without retro-aldolization.
4. Purification Flash ChromatographyDiastereomer Separation: While selectivity is usually >20:1, this step removes trace anti-isomer.
B. Myers Pseudoephedrine: The Alkylation Workhorse

Best For:


-alkylation of carboxylic acids.
Industrial Advantage:  The amide intermediates are highly crystalline, often allowing purification by recrystallization rather than chromatography.[3]

The Mechanism: Andrew Myers exploited the ability of pseudoephedrine amides to form a rigid, doubly-chelated lithium enolate. The presence of Lithium Chloride (LiCl) is non-negotiable here; it breaks up enolate aggregates, forming a reactive monomeric species that undergoes rapid alkylation.

Protocol: Asymmetric Alkylation

  • Drying: Flame-dry a flask under Argon. Moisture kills the LDA and the enolate.

  • LiCl Preparation: Flame-dry LiCl (6 equiv) in the flask under vacuum. Crucial: LiCl is hygroscopic; failure to dry it leads to stalled reactions.

  • Enolate Formation: Add the pseudoephedrine amide in THF. Add LDA (2.1 equiv) at

    
    .
    
    • Insight: You need >2 equivalents of base because the auxiliary has a free hydroxyl group that must be deprotonated first (dianion formation).

  • Alkylation: Add the alkyl halide (RX). Slowly warm to

    
    .
    
  • Cleavage: The auxiliary is robust. It can be cleaved to:

    • Acid: Aqueous NaOH (reflux).

    • Alcohol: Lithium Amidotrihydroborate (

      
       - LAB).[4]
      
    • Aldehyde: DIBAL-H or

      
      .
      
C. Ellman Sulfinamides: The Amine Gateway

Best For: Synthesis of chiral amines (very common in med-chem).

The Mechanism: Unlike Evans/Myers which modify the nucleophile, Ellman's auxiliary modifies the electrophile (forming a chiral N-sulfinyl imine). The bulky tert-butyl group directs the addition of Grignard or organolithium reagents to the C=N bond.

Workflow Visualization:

EllmanWorkflow Start Aldehyde/Ketone Imine Chiral N-Sulfinyl Imine (Activated Electrophile) Start->Imine Ti(OEt)4 (Lewis Acid Dehydrating Agent) Aux (R)-tert-butanesulfinamide Aux->Imine Reaction Nucleophilic Addition (R-MgBr or R-Li) Imine->Reaction Intermediate Sulfinamide Adduct (Diastereomerically Pure) Reaction->Intermediate Chelation Control Model Cleavage Acid Hydrolysis (HCl/MeOH) Intermediate->Cleavage Final Chiral Amine salt + Recovered Sulfur species Cleavage->Final

Figure 2: The Ellman Sulfinamide workflow for chiral amine synthesis.

Comparative Analysis for Decision Making

When selecting an auxiliary, consider the "Cleavage Penalty"—the difficulty of removing the auxiliary vs. the value of the product.

FeatureEvans OxazolidinoneMyers PseudoephedrineEllman Sulfinamide
Primary Application Aldol Reactions (C-C bond)Alkylation (C-C bond)Amine Synthesis (C-N bond)
Atom Economy Low (Large auxiliary)ModerateHigh (Small auxiliary)
Crystallinity ModerateHigh (Excellent for scale) Moderate
Cleavage Conditions

(mild) or

Acid/Base (harsh) or LAB (mild)HCl (very mild)
Recovery Yes, chromatographicYes, extractionNo (Sulfur center destroyed)*

*Note: While Ellman auxiliary is theoretically recoverable, in practice, the acidic cleavage often degrades the sulfur species, making it a "reagent" rather than a true recyclable auxiliary in many protocols.

Strategic Implementation in Drug Discovery

Phase 1: Discovery (Medicinal Chemistry)
  • Goal: Speed and diversity.

  • Choice: Use Ellman Sulfinamides for amines.[5][6][7] The protocol is robust, and the auxiliary is commercially available in both enantiomers.[8]

  • Choice: Use Evans Aldol for polyketide fragments. The stereochemical outcome is 99% predictable based on the Zimmerman-Traxler model, reducing the need for X-ray confirmation.

Phase 2: Process Development (Scale-up)
  • Goal: Cost, safety, and purification.

  • Choice: Myers Pseudoephedrine becomes the dominant player here.

    • Reason 1: Chromatography is impossible at multi-kilo scale. Myers intermediates crystallize, allowing filtration-based purification.

    • Reason 2: Pseudoephedrine is cheap (though regulated).[9]

    • Reason 3: The alkylation reaction is highly scalable, provided water is strictly excluded.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Herold, T., Schrott, U., & Hoffmann, R. W. (1981). Boron Enolates in Asymmetric Synthesis. Chemische Berichte, 114, 359.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

Sources

Foundational

Theoretical calculations on 4-acetyl-5-phenyl-1,3-oxazolidin-2-one transition states

Topic: Theoretical Calculations on 4-acetyl-5-phenyl-1,3-oxazolidin-2-one Transition States Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Synthetic Organic Chemists, Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Calculations on 4-acetyl-5-phenyl-1,3-oxazolidin-2-one Transition States Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

This technical guide outlines a rigorous computational protocol for modeling the transition states (TS) of reactions mediated by 4-acetyl-5-phenyl-1,3-oxazolidin-2-one . While standard Evans auxiliaries (4-phenyl-2-oxazolidinone) are well-documented, the introduction of a C4-acetyl group introduces unique electronic and steric vectors that demand advanced modeling techniques.

This guide focuses on the most critical application of this scaffold: its role as a chiral auxiliary in asymmetric Aldol and Alkylation reactions. We provide a self-validating workflow using Density Functional Theory (DFT) to predict diastereoselectivity (


), rationalizing the competition between Chelation-Controlled (Zimmerman-Traxler) and Dipole-Controlled transition states.

Structural Foundations & Conformational Landscape

Before initiating TS searches, the ground state of the auxiliary must be accurately characterized. The 4-acetyl-5-phenyl substitution pattern presents a specific challenge: the C4-acetyl group is not merely a steric bulk; it is a Lewis basic site capable of competing for metal chelation.

The Model System

For this protocol, we define the active species as the


-propionyl  derivative of the title molecule, reacting with benzaldehyde (Aldol) or benzyl bromide (Alkylation).
  • Scaffold: (4R,5S)-4-acetyl-5-phenyl-1,3-oxazolidin-2-one

  • Reactive Center: The

    
    -acyl enolate (C
    
    
    
    ).
  • Critical Interaction: The competition between the

    
    -acyl carbonyl and the C4-acetyl carbonyl for the Lewis acid (Boron, Titanium, or Lithium).
    
Conformational Search Protocol

The C4-acetyl group introduces rotational freedom that standard phenyl-oxazolidinones lack. A single static optimization is insufficient.

Protocol:

  • Generate Rotamers: Rotate the C4-Acetyl bond and the N-C(acyl) bond in 30° increments.

  • Force Field Pre-screen: Use MMFF94 or OPLS3e to filter high-energy steric clashes.

  • DFT Re-optimization: Optimize the lowest 10 conformers at B3LYP/6-31G(d) to establish the global minimum ground state.

The Computational Workflow

The following diagram illustrates the decision tree for locating and validating the transition state.

TS_Workflow Start Input Structure (N-Acyl Enolate + Electrophile) ConfSearch Conformational Search (MMFF/OPLS -> DFT) Start->ConfSearch EnolateGeo Define Enolate Geometry (Z-Enolate vs E-Enolate) ConfSearch->EnolateGeo TS_Guess Construct TS Guesses (Zimmerman-Traxler / Open) EnolateGeo->TS_Guess Generate 4 Stereoisomers Opt_TS TS Optimization (Berny Algorithm / QST3) TS_Guess->Opt_TS Freq Frequency Analysis (Check NIMAG=1) Opt_TS->Freq Freq->Opt_TS NIMAG != 1 (Fail) IRC IRC Calculation (Connect Reactant/Product) Freq->IRC NIMAG = 1 (Pass) Energy Single Point Energy (Solvation + Dispersion) IRC->Energy Valid Path

Figure 1: Step-by-step computational workflow for validating oxazolidinone transition states.

Transition State Architectures: The "Science"

In the context of the 4-acetyl-5-phenyl scaffold, two primary transition state models must be calculated to determine selectivity.

The Zimmerman-Traxler Model (Closed)

This is the dominant pathway for Boron and Titanium enolates.

  • Geometry: A six-membered chair-like transition state.[1]

  • Chelation: The metal (M) coordinates to the Enolate Oxygen and the Aldehyde Oxygen.

  • Scaffold Influence: In the 4-acetyl-5-phenyl system, check for Tridentate Coordination . The C4-acetyl oxygen may coordinate to the metal (especially with TiCl

    
    ), locking the auxiliary in a specific rotamer that enhances facial selectivity.
    
The Dipole-Controlled Model (Open)

Often observed with silyl enol ethers or when Lewis Acid saturation is low.

  • Geometry: Antiperiplanal attack without a cyclic metal bridge.

  • Scaffold Influence: The strong dipole of the C4-acetyl group will align anti-parallel to the forming C-C bond dipole to minimize electrostatic repulsion.

Level of Theory Recommendations

Accuracy in stereoselectivity requires proper treatment of Dispersion Forces (Van der Waals) and Solvation . Standard B3LYP is often insufficient for these crowded systems.

ComponentRecommended MethodRationale
Optimization wB97X-D or M06-2XCaptures mid-range dispersion interactions critical for

-

stacking between the phenyl ring and the electrophile.
Basis Set def2-SVP (Opt) / def2-TZVP (Energy)Balanced cost/accuracy. The "def2" family handles polarization on metals (Ti, B) better than Pople sets (6-31G).
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

in polar organic solvents (DCM, THF).
Grid UltrafineEssential for M06-2X to remove numerical noise in low-frequency modes.

Detailed Experimental Protocol

Step 1: Enolate Geometry Optimization

Before attacking the aldehyde, determine if the auxiliary forms a Z-enolate or E-enolate.

  • Reaction: Deprotonation with LDA or TiCl

    
    /DIPEA.
    
  • Calculation: Optimize both Z and E forms.

  • Insight: Oxazolidinones almost exclusively form Z-enolates due to chelation between the enolate oxygen and the auxiliary carbonyl.

Step 2: Transition State Search (Gaussian Input Example)

Construct the "Guess" geometry using a molecular builder (GaussView/Avogadro), positioning the aldehyde 2.2 Å above the enolate C


.

Input Block (Gaussian 16):

Key Flags:

  • opt=(ts,calcfc): Specifies a transition state search and calculates force constants at the first step (crucial for finding the saddle point).

  • noeigentest: Prevents the job from crashing if the curvature is slightly wrong in the first step.

Step 3: Intrinsic Reaction Coordinate (IRC)

A TS is mathematically a saddle point, but chemically it must connect the correct reactant and product.

  • Run: IRC=(CalcFC, MaxPoints=20, StepSize=5)

  • Validation: The "Forward" path must lead to the Aldol adduct. The "Reverse" path must lead to the separated enolate + aldehyde complex.

Step 4: Boltzmann Weighting & Selectivity

Calculate the Gibbs Free Energy (


) for all competing TS structures (syn/anti, Re/Si face attack).


  • A difference of 1.4 kcal/mol at 298K corresponds to a ~10:1 selectivity ratio.

  • A difference of 3.0 kcal/mol corresponds to >99:1 selectivity.

Mechanistic Diagram: The Chelation Hypothesis

The following diagram visualizes the hypothesized "Locked" transition state unique to the 4-acetyl scaffold.

Chelation_Model Ti Ti O_Enolate O (Enolate) Ti->O_Enolate Cov O_Aux O (C2=O) Ti->O_Aux Coord O_Acetyl O (C4-Acetyl) Ti->O_Acetyl Possible Tridentate? Aldehyde R-CHO Ti->Aldehyde Activation O_Enolate->Aldehyde New C-C Bond

Figure 2: Potential tridentate chelation model where the C4-acetyl group stabilizes the Titanium center, enhancing rigidity.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[1] Link

  • Li, Y., & Houk, K. N. (2008). The origin of stereoselectivity in the organocatalytic aldol reaction. Journal of the American Chemical Society.[1] Link

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Penta, S. (2014).Advances in Structure and Activity Relationship of Coumarin Derivatives. (Context on 4-acetyl-5-phenyl synthesis and scaffold properties). Academic Press.

Disclaimer: This guide assumes the standard application of oxazolidinones in asymmetric synthesis. Specific experimental conditions (Lewis acid, solvent, temperature) must be adapted in the input files.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Acylation of 5-Phenyl-1,3-oxazolidin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 5-Phenyl-1,3-oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

5-Phenyl-1,3-oxazolidin-2-one is a highly effective chiral auxiliary, structurally analogous to the classic Evans auxiliaries, utilized extensively in stereoselective organic synthesis[1]. The critical entry point for deploying this auxiliary in asymmetric transformations—such as aldol additions, alkylations, and Michael additions—is its N-acylation[2].

However, the carbamate nitrogen of the oxazolidinone ring exhibits inherently low nucleophilicity due to the resonance delocalization of its lone pair into the adjacent carbonyl group. Consequently, direct reaction with acyl chlorides or anhydrides is thermodynamically unfavorable and sluggish without targeted activation[3].

To overcome this, synthetic chemists must employ one of two primary mechanistic pathways:

  • Thermodynamic Activation (Deprotonation): Utilizing a strong base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) strips the N-H proton (pKa ~15), generating a highly nucleophilic lithium amide[4].

  • Kinetic Activation (Nucleophilic Catalysis): Employing 4-dimethylaminopyridine (DMAP) generates a highly electrophilic acylpyridinium intermediate that rapidly reacts with the neutral oxazolidinone at room temperature, while triethylamine (Et₃N) acts as a terminal acid scavenger[5].

AsymmetricWorkflow A 5-phenyl-1,3- oxazolidin-2-one B N-Acylation Activation A->B Base/Catalyst C N-Acyl Oxazolidinone B->C Acyl Donor D Stereoselective Reaction C->D Enolization E Auxiliary Cleavage D->E Nucleophile

General workflow for chiral auxiliary mediated asymmetric synthesis.

Comparative Analysis of Acylation Strategies

Selecting the correct acylation strategy depends on substrate stability, scale, and available equipment. The table below summarizes the quantitative and operational parameters of three validated methodologies[3][4][5].

ParameterProtocol A: Cryogenic Lithiation (n-BuLi)Protocol B: Nucleophilic Catalysis (DMAP/Et₃N)Protocol C: Lewis Acid Catalysis (ZnCl₂)
Activation Type Thermodynamic (Anion formation)Kinetic (Electrophile activation)Electrophile activation
Temperature -78 °C to 0 °C0 °C to Room TemperatureRoom Temperature to 60 °C
Typical Yield 85% – 98%80% – 95%75% – 90%
Reaction Time 1 – 2 hours2 – 12 hours4 – 8 hours
Substrate Scope Aliphatic and robust aryl acyl chloridesBroad (including sensitive/mixed anhydrides)Anhydrides, solvent-free conditions
Primary Advantage Rapid, quantitative conversionMild, scalable, avoids strong basesGreen chemistry, solvent-free

Kinetic Activation Pathway: DMAP Catalysis

To understand Protocol B , one must understand the causality of the reagent combination. DMAP is a superior nucleophile compared to the oxazolidinone but a weaker base than Et₃N. DMAP attacks the acyl chloride to form the active acylpyridinium species. Once the oxazolidinone attacks this intermediate, Et₃N acts as the terminal proton sink, preventing the stoichiometric consumption of the DMAP catalyst and driving the reaction forward[5].

DMAPMechanism A Acyl Chloride + DMAP B Acylpyridinium Intermediate A->B Rapid Equilibrium D N-Acyl Oxazolidinone (Product) B->D Nucleophilic Attack C Oxazolidinone + Et3N C->D Et3N Scavenges HCl E DMAP Regeneration D->E Catalyst Release E->B Catalytic Cycle

Kinetic activation pathway via DMAP-catalyzed N-acylation.

Detailed Experimental Protocols

Protocol A: Cryogenic Lithium-Initiated Acylation

Best for: Rapid synthesis, unhindered aliphatic acyl chlorides, and small-to-medium scale reactions[4].

Reagents:

  • 5-Phenyl-1,3-oxazolidin-2-one: 1.0 equiv.

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 1.05 equiv.

  • Acyl chloride: 1.1 equiv.

  • Anhydrous Tetrahydrofuran (THF): 0.2 M relative to substrate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Deprotonation: Add n-BuLi (1.05 equiv) dropwise via syringe down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 30 minutes. Causality: Strict temperature control is required to prevent the highly basic lithium amide from triggering ring-opening of the oxazolidinone.

  • Acylation: Add the acyl chloride (1.1 equiv) dropwise.

  • Maturation: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild DMAP-Catalyzed Acylation

Best for: Scale-up, sensitive substrates, mixed anhydrides, and avoiding cryogenic setups[5].

Reagents:

  • 5-Phenyl-1,3-oxazolidin-2-one: 1.0 equiv.

  • Triethylamine (Et₃N): 1.2 equiv.

  • 4-Dimethylaminopyridine (DMAP): 0.1 equiv.

  • Acyl chloride or Anhydride: 1.1 equiv.

  • Anhydrous Dichloromethane (CH₂Cl₂): 0.2 M relative to substrate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂.

  • Base Addition: Add Et₃N (1.2 equiv) via syringe and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add the acyl chloride (1.1 equiv) dropwise.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 12 hours (monitor via TLC).

  • Quench & Extraction: Dilute the mixture with additional CH₂Cl₂ and wash sequentially with 1 M HCl (to remove DMAP and Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

Self-Validation & Analytical Checkpoints

To ensure protocol fidelity, this guide is designed as a self-validating system. Do not proceed to subsequent asymmetric transformations without confirming the following checkpoints:

  • Visual Kinetic Indicator (Protocol B): If the reaction mixture remains completely clear upon the addition of Et₃N and the acyl chloride, the acylation has stalled. The immediate formation of a dense, white Et₃N·HCl precipitate is your visual confirmation that the acylpyridinium intermediate is successfully turning over and transferring the acyl group.

  • TLC Monitoring: The N-acylated product will consistently run higher (higher

    
    ) than the highly polar, hydrogen-bonding starting oxazolidinone on silica gel (typically using 7:3 Hexanes:EtOAc).
    
  • NMR Confirmation: ¹H NMR is the definitive tool for self-validation. The starting 5-phenyl-1,3-oxazolidin-2-one exhibits a broad N-H singlet (typically around

    
     5.5–6.5 ppm in CDCl₃, highly concentration-dependent). Successful acylation is confirmed by the complete disappearance of this N-H peak  and the appearance of the corresponding acyl protons (e.g., a sharp singlet for an acetyl group at ~2.5 ppm). Furthermore, the C5-H proton of the oxazolidinone ring will exhibit a slight downfield shift due to the electron-withdrawing nature of the newly installed N-acyl group.
    

References

  • Ho, G.-J., & Mathre, D. J. (1995). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 60(7), 2271–2273.[Link]

  • Evans, D. A., Gage, J. R. (1990). Diastereoselective aldol condensation. Organic Syntheses, 68, 83.[Link]

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906.[Link]

  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, (ii), 250-257.[Link]

Sources

Application

Diastereoselective aldol reaction using 4-acetyl-5-phenyl-1,3-oxazolidin-2-one.

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It addresses the diastereoselective aldol reaction using phenyl-substituted oxazolidinone auxiliaries...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It addresses the diastereoselective aldol reaction using phenyl-substituted oxazolidinone auxiliaries.[1]

Note on Nomenclature: The specific string "4-acetyl-5-phenyl-1,3-oxazolidin-2-one" implies a ketone substituent at the 4-position. However, in the context of diastereoselective aldol reactions, the active reagent is universally the


-acetyl  (or 3-acetyl) derivative. The acetyl group attached to the nitrogen (N3) serves as the enolate precursor. This guide proceeds with the protocol for 3-acetyl-5-phenyl-1,3-oxazolidin-2-one  (and its 4-phenyl isomer), which represents the gold standard "Evans Aldol" methodology.

High-Fidelity Diastereoselective Aldol Reactions via -Acyl Oxazolidinones

Executive Summary

The Evans aldol reaction remains a cornerstone of polyketide and macrolide drug synthesis due to its exceptional predictability. By utilizing a chiral oxazolidinone auxiliary (specifically the 4-phenyl or 5-phenyl derivatives), researchers can achieve diastereomeric ratios (dr) exceeding 99:1. This protocol details the boron-mediated aldol addition of 3-acetyl-5-phenyl-1,3-oxazolidin-2-one to aldehydes, yielding syn-aldol adducts with high enantiopurity.

Mechanistic Principles & Causality

To ensure reproducibility, one must understand the factors driving stereocontrol:

  • Boron Enolization: The use of dibutylboron triflate (

    
    ) and a tertiary amine base generates a 
    
    
    
    -enolate
    almost exclusively (>99:1). The short B-O and B-N bonds create a tight, rigid chelate.
  • Zimmerman-Traxler Transition State: The reaction proceeds via a six-membered chair-like transition state.[2]

    • Facial Selectivity: The chiral phenyl group on the auxiliary blocks one face of the enolate.

    • Aldehyde Orientation: The aldehyde R-group orients equatorially to minimize steric strain (1,3-diaxial interactions), dictating the relative syn stereochemistry.

Pathway Visualization

The following diagram illustrates the reaction logic and transition state assembly.

EvansAldol Auxiliary 3-Acetyl-5-phenyl- oxazolidin-2-one ZEnolate Z-Enolate (Boron Chelate) Auxiliary->ZEnolate Enolization Reagents Bu2BOTf DIPEA -78°C Reagents->ZEnolate TS Zimmerman-Traxler Transition State ZEnolate->TS + Aldehyde Aldehyde R-CHO (Aldehyde) Aldehyde->TS Product Syn-Aldol Adduct (>99:1 dr) TS->Product C-C Bond Formation

Figure 1: Reaction pathway for the Boron-mediated Evans Aldol reaction.

Experimental Protocol

Materials & Safety
  • Reagent: 3-acetyl-5-phenyl-1,3-oxazolidin-2-one (prepared via acetylation of 5-phenyl-2-oxazolidinone).

  • Lewis Acid: Dibutylboron triflate (

    
    ), 1.0 M in DCM. Caution: Air-sensitive and corrosive.
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Distilled from

    
    .
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Strictly inert (

    
     or 
    
    
    
    ).
Step-by-Step Methodology
Step 1: Enolization[3][4]
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Cool to room temperature under positive nitrogen pressure.

  • Charging: Add 3-acetyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise via syringe. Ensure the internal temperature does not rise above -70°C.
    
  • Base Addition: Immediately add DIPEA (1.2 equiv) dropwise.

    • Critical Insight: The order of addition (Lewis acid then Base) prevents non-selective enolization.

  • Incubation: Stir at -78°C for 30 minutes, then warm to 0°C and stir for 15 minutes.

    • Why? Warming ensures complete enolate formation. The boron enolate is stable at 0°C.

  • Re-cooling: Cool the mixture back to -78°C .

Step 2: Aldol Addition
  • Aldehyde Prep: In a separate flask, dissolve the aldehyde (1.1–1.2 equiv) in a minimal amount of anhydrous DCM.

  • Addition: Add the aldehyde solution dropwise to the enolate mixture at -78°C over 10–15 minutes.

  • Reaction: Stir at -78°C for 30–60 minutes, then warm to 0°C over 1 hour.

    • Monitoring: Check consumption of the auxiliary by TLC (usually higher Rf than product).

Step 3: Oxidative Workup & Purification

Standard hydrolytic workup is insufficient to break the B-O bond.

  • Quench: Add pH 7 phosphate buffer (1 mL/mmol) and Methanol (3 mL/mmol).

  • Oxidation: Carefully add a mixture of Methanol:30%

    
     (2:1 ratio) at 0°C.
    
    • Caution: Exothermic. Maintain temperature <10°C.

    • Mechanism:[1][4] Peroxide oxidizes the C-B bond, releasing the aldol adduct.

  • Extraction: Stir for 1 hour. Concentrate slightly to remove volatiles. Extract with DCM (3x).

  • Wash: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Auxiliary Cleavage (Post-Aldol)

To recover the pure


-hydroxy acid or ester:
  • Hydrolysis (LiOH/H2O2): Yields the free acid.

  • Transesterification (Ti(OEt)4): Yields the ethyl ester.

  • Reduction (LiBH4): Yields the 1,3-diol.

Workup & Purification Workflow

The following flowchart details the critical oxidative workup required to liberate the product from the boron chelate.

Workup ReactionMix Reaction Mixture (Boron-Aldolate) Quench Quench: pH 7 Buffer + MeOH ReactionMix->Quench Oxidation Oxidation: 30% H2O2 / MeOH (Breaks B-O bond) Quench->Oxidation Critical Step Extraction Extraction (DCM) Oxidation->Extraction Wash Wash: NaHCO3 / Brine Extraction->Wash Purification Flash Chromatography Wash->Purification

Figure 2: Oxidative workup procedure for Boron-mediated aldol reactions.

Data Analysis & Expected Results

ParameterExpected ValueNotes
Yield 80% – 95%Lower yields often indicate incomplete B-O bond cleavage during workup.
Diastereomeric Ratio (dr) > 95:5Often >99:1. Determined by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR of the crude mixture.
Stereochemistry Syn (2,3-syn)"Evans Syn" product.
Auxiliary Recovery > 90%The oxazolidinone is robust and recyclable.

Troubleshooting Guide

  • Problem: Low Diastereoselectivity (dr < 90:10).

    • Root Cause:[2][4] Incomplete enolization or warming during aldehyde addition.

    • Solution: Ensure

      
       quality (should be colorless/pale yellow, not dark brown). Maintain -78°C strictly during aldehyde addition.
      
  • Problem: Low Yield / Stuck at Intermediate.

    • Root Cause:[2][4] Insufficient oxidative workup. The boron chelate is stable to water.

    • Solution: Increase oxidation time (1-2 hours) or

      
       concentration.
      
  • Problem: "4-Acetyl" vs "3-Acetyl" Confusion.

    • Clarification: If commercial sources label a compound "4-acetyl-5-phenyl...", verify the structure by NMR. The acetyl methyl singlet should appear around 2.5-2.7 ppm (N-acetyl). If it is a ketone on the ring, it will not function in this protocol.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.[3] [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [Link]

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Journal of the American Chemical Society, 119(33), 7883–7884. [Link]

  • Herold, T., Schrott, U., & Hoffmann, R. W. (1981). Boron Enolates in Organic Synthesis. Chemische Berichte.

Sources

Method

Application Note: High-Fidelity Asymmetric Alkylation of N-Acetyl-4-Phenyl-1,3-Oxazolidin-2-One Enolates

Executive Summary & Scope This guide details the protocol for the diastereoselective -alkylation of 3-acetyl-4-phenyl-1,3-oxazolidin-2-one (and its 4,5-diphenyl analog). This transformation is the cornerstone of the Evan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide details the protocol for the diastereoselective


-alkylation of 3-acetyl-4-phenyl-1,3-oxazolidin-2-one  (and its 4,5-diphenyl analog). This transformation is the cornerstone of the Evans Auxiliary methodology, enabling the synthesis of enantiomerically pure 

-substituted carboxylic acids, aldehydes, and alcohols.

Nomenclature Clarification: While often colloquially referred to by the ring substitution (e.g., "4-phenyl" or "4,5-diphenyl"), the reactive substrate for alkylation is the


-acylated  derivative. This guide assumes the starting material is the 

-acetyl imide, where the acetyl group is the site of enolization and subsequent alkylation.
Core Chemical Logic

The high stereocontrol (>95:5 dr) arises from the formation of a rigid Z-enolate chelated by a lithium or sodium cation. The bulky phenyl group at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, forcing the electrophile to approach from the opposite (anti) face.

Mechanistic Foundation: The Chelation Control Model[1]

To achieve high diastereoselectivity, the reaction must proceed through a specific transition state geometry.

  • Z-Enolate Formation: Treatment with a strong base (NaHMDS or LDA) generates the metal enolate. The metal (Li⁺ or Na⁺) coordinates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone, locking the system into a planar, chelated Z-geometry.

  • Facial Selectivity: The phenyl group at C4 projects into space, effectively blocking the syn face.

  • Electrophilic Attack: The electrophile attacks from the unhindered anti face.

Visualization: Stereochemical Pathway

EvansAlkylation cluster_mechanism Stereocontrol Mechanism Substrate N-Acetyl-4-phenyl-oxazolidinone (Substrate) Enolate Z-Enolate (Chelated) Metal-Bound Intermediate Substrate->Enolate Deprotonation Base Base (NaHMDS/LDA) -78°C Base->Enolate Reagent Product Alkylated Product (>98:2 dr) Enolate->Product Stereoselective Alkylation Electrophile Electrophile (R-X) Anti-Face Attack Electrophile->Product Reagent

Figure 1: Reaction pathway demonstrating the conversion of the N-acetyl substrate to the chelated Z-enolate and subsequent alkylation.[1]

Protocol A: Enolate Formation and Alkylation[3]

Objective: Install an alkyl group at the


-position with high diastereomeric excess (de).
Reagents & Equipment[2]
  • Substrate: 3-Acetyl-4-phenyl-1,3-oxazolidin-2-one (1.0 equiv).

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M or 2.0 M in THF (1.1 equiv).

    • Expert Note: While LDA is classic, NaHMDS often provides cleaner reaction profiles for simple alkylations and is commercially available in high-quality solutions.

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Allyl iodide) (1.5–3.0 equiv).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Cryogenic Bath: Dry ice/Acetone (-78°C).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Charge the flask with the

    
    -acetyl oxazolidinone substrate (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration). Cool the solution to -78°C .
    
  • Enolization (Critical Step):

    • Add NaHMDS solution (1.1 equiv) dropwise via syringe over 10–15 minutes.

    • Observation: The solution may turn pale yellow.

    • Hold: Stir at -78°C for 30–45 minutes to ensure complete enolate formation. Do not allow the temperature to rise, as this may cause enolate equilibration or decomposition.

  • Alkylation:

    • Add the electrophile (1.5–3.0 equiv) neat or as a solution in THF rapidly to the enolate mixture.

    • Note: For reactive electrophiles (allylic/benzylic halides), 1.5 equiv is sufficient. For unreactive alkyl iodides, use higher equivalents and potentially add DMPU (10% v/v) as a cosolvent to accelerate the rate.

  • Reaction Progression:

    • Stir at -78°C for 1–4 hours.

    • TLC Check: Monitor the disappearance of the starting material. The product usually runs slightly higher or lower depending on the R group, but the UV activity of the oxazolidinone dominates.

    • Slow Reactions: If the reaction is sluggish, allow the bath to warm slowly to -40°C or 0°C, but be aware that stereoselectivity may erode at higher temperatures.

  • Quench & Workup:

    • Quench the reaction at -78°C (or the final reaction temp) by adding saturated aqueous NH₄Cl solution.

    • Warm to room temperature.

    • Dilute with EtOAc or Et₂O and separate layers. Extract the aqueous layer twice with organic solvent.

    • Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

    • Yield Target: 80–95%.

    • de Target: >95%.

Protocol B: Reductive & Hydrolytic Cleavage

Once the chiral center is established, the auxiliary must be removed to release the desired product.[2][3]

Method 1: Hydrolysis to Carboxylic Acid (LiOH/H₂O₂)

This is the standard method to recover the chiral acid and the oxazolidinone auxiliary.

  • Dissolution: Dissolve the alkylated imide (1.0 equiv) in THF/H₂O (3:1, 0.1 M). Cool to 0°C.[2]

  • Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) via syringe.

    • Safety: H₂O₂ is an oxidant. Handle with gloves.

  • Base Addition: Add LiOH (2.0 equiv, usually as a 1 M or 2 M aqueous solution).

    • Mechanism:[4][5][6] The peroxide forms the hydroperoxide anion (HOO⁻), which is more nucleophilic than hydroxide, attacking the exocyclic carbonyl.

  • Workup (Reductive Quench):

    • Stir at 0°C for 1–2 hours.

    • Critical Safety Step: Quench excess peroxide by adding saturated aqueous Na₂SO₃ or Na₂S₂O₃ solution. Test with starch-iodide paper to ensure no peroxide remains.

    • Remove THF under reduced pressure.

    • Recovery: Extract the basic aqueous phase with CH₂Cl₂ to recover the chiral auxiliary (which can be recycled).

    • Isolation: Acidify the aqueous phase to pH 1–2 with 1 M HCl. Extract the chiral acid with EtOAc.

Method 2: Reductive Cleavage to Alcohol (LiBH₄)

Directly converts the imide to the primary alcohol.

  • Dissolve imide in THF (0.1 M) containing 1.0 equiv of water (or MeOH) to enhance reactivity. Cool to 0°C.[2]

  • Add LiBH₄ (1.5–2.0 equiv) as a solution in THF.

  • Stir at 0°C to RT for 1–3 hours.

  • Quench with NH₄Cl, extract, and purify.

The Self-Validating System: Troubleshooting & Optimization

Use this decision matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete EnolizationEnsure NaHMDS is fresh/titrated. Increase enolization time to 1h.
Moisture in SolventRe-distill THF or use fresh molecular sieves.
Low Diastereoselectivity (<90:10) Temperature SpikeMaintain -78°C strictly during base addition and initial alkylation.
"Leak" of E-EnolateSwitch base to LDA (sometimes tighter chelation). Ensure Li salt is present (if using NaHMDS, LiCl can be added).
No Reaction Unreactive ElectrophileAdd polar cosolvent (HMPA or DMPU). Warm reaction to -20°C slowly.
Auxiliary Cleavage Fails Steric HindranceIf R group is very bulky, switch to LiOOH (generated from LiOH/H2O2) in warm THF, or use LiOBn for transesterification.
Workflow Visualization

Optimization Start Analyze Crude NMR CheckDE Is de > 95%? Start->CheckDE CheckYield Is Yield > 80%? CheckDE->CheckYield Yes FailTemp Issue: Temp Control Action: Monitor internal temp during addition CheckDE->FailTemp No Success Proceed to Cleavage CheckYield->Success Yes FailMoisture Issue: Moisture/Reagent Action: Titrate Base, Dry Solvent CheckYield->FailMoisture No

Figure 2: Decision tree for evaluating reaction success based on crude NMR data.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

  • Keyes, S. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(8), 1705–1712. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

Sources

Application

Application Note: Lewis Acid-Mediated Conjugate Addition with N-Acetyl-5-phenyl-1,3-oxazolidin-2-one

Executive Summary & Scope This Application Note details the high-fidelity protocol for performing Lewis Acid-mediated conjugate additions (Michael reactions) utilizing -acetyl-5-phenyl-1,3-oxazolidin-2-one as a chiral pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the high-fidelity protocol for performing Lewis Acid-mediated conjugate additions (Michael reactions) utilizing


-acetyl-5-phenyl-1,3-oxazolidin-2-one  as a chiral pronucleophile.

While the request specified "4-acetyl-5-phenyl...", standard IUPAC nomenclature and industrial application designate the reactive acetyl group on the nitrogen atom (position 3) of the oxazolidinone ring. The 5-phenyl substituent provides the steric bulk necessary for facial discrimination. This protocol focuses on the Titanium(IV)-mediated enolization and subsequent addition to


-unsaturated acceptors, a "Gold Standard" method for generating 1,5-dicarbonyl relationships with high diastereoselectivity (

).

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Scientific Foundation & Mechanistic Insight

The Chelation Control Model

The success of this reaction hinges on the formation of a rigid, chelated metal enolate. Unlike lithium or sodium enolates, which often exist as aggregates, Titanium(IV) chloride (


) forms a discrete complex that binds both the exocyclic imide carbonyl and the endocyclic carbamate carbonyl.
  • Z-Enolate Formation: Upon treatment with

    
     and a tertiary amine base (e.g., DIPEA), the 
    
    
    
    -acetyl auxiliary exclusively forms the (Z)-enolate .
  • Facial Selectivity: The 5-phenyl group on the auxiliary creates a steric wall. In the chelated transition state, the titanium metal center locks the conformation, forcing the electrophile (Michael acceptor) to approach from the face opposite the phenyl group (the Re-face or Si-face depending on absolute stereochemistry of the auxiliary).

Reaction Pathway Visualization

ReactionPathway Start N-Acetyl-5-phenyl-oxazolidinone (Pronucleophile) Complex Ti-Chelated Complex (Pre-Enolization) Start->Complex + TiCl4 (-78°C) Enolate (Z)-Titanium Enolate (Nucleophile) Complex->Enolate + DIPEA (Deprotonation) TS Zimmerman-Traxler Transition State Enolate->TS + Michael Acceptor (e.g., Acrylonitrile) Product Michael Adduct (High dr) TS->Product C-C Bond Formation & Hydrolysis

Figure 1: Mechanistic pathway from auxiliary precursor to stereoselective Michael adduct.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Notes

-Acetyl-5-phenyl-1,3-oxazolidin-2-one
Substrate1.0Dried in vacuo >2h
Titanium(IV) Chloride (

)
Lewis Acid1.05 - 1.11.0M in DCM (preferred) or neat
Diisopropylethylamine (DIPEA) Base1.1 - 1.2Distilled from

Michael Acceptor Electrophile1.5 - 2.0e.g., Acrylonitrile, Methyl Vinyl Ketone
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous,

-free
Step-by-Step Methodology

Phase A: Chelation & Enolization

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvation: Dissolve

    
    -acetyl-5-phenyl-1,3-oxazolidin-2-one  (1.0 equiv) in anhydrous DCM (
    
    
    
    concentration relative to substrate).
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lewis Acid Addition: Dropwise add

    
      (1.05 equiv).
    
    • Observation: The solution will typically turn yellow or orange, indicating the formation of the Lewis acid-carbonyl complex.

    • Critical: Stir for 5 minutes to ensure complete complexation.

  • Base Addition: Dropwise add DIPEA (1.1 equiv) over 5-10 minutes.

    • Mechanistic Note: This generates the active (Z)-enolate.[1]

    • Time: Stir at -78°C for 30-60 minutes .

Phase B: Conjugate Addition 6. Electrophile Addition: Add the Michael Acceptor (1.5 equiv) dropwise (neat or as a solution in minimal DCM).

  • Rate: Slow addition prevents localized exotherms which could erode stereoselectivity.
  • Reaction: Stir at -78°C for 2-4 hours.
  • Optimization: Some hindered substrates may require warming to -40°C or 0°C. Monitor via TLC.

Phase C: Quench & Workup 8. Quench: Quench the reaction at the operating temperature by adding saturated aqueous


 solution.
  • Note: A vigorous emulsion may form due to titanium salts.
  • Workup: Warm to room temperature. Dilute with DCM and water. Separate layers.
  • Extraction: Extract the aqueous layer with DCM (3x).
  • Drying: Combine organic layers, dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Operational Workflow Diagram

Workflow cluster_0 Phase A: Enolization (-78°C) cluster_1 Phase B: Reaction cluster_2 Phase C: Workup Step1 Dissolve Auxiliary in DCM Step2 Add TiCl4 (Complexation) Step1->Step2 Step3 Add DIPEA (Enolate Gen) Step2->Step3 Step4 Add Michael Acceptor (Slow Addition) Step3->Step4  Active Enolate   Step5 Stir 2-4h (Monitor TLC) Step4->Step5 Step6 Quench (NH4Cl) & Extraction Step5->Step6  Complete   Step7 Purification (Flash Chrom.) Step6->Step7

Figure 2: Operational workflow for the Titanium-mediated conjugate addition.

Troubleshooting & Critical Parameters

Temperature Control

The stereoselectivity of this reaction is kinetically controlled.

  • Issue: Low diastereomeric ratio (dr).

  • Root Cause: Temperature rose above -70°C during base addition or enolization.

  • Solution: Use an internal thermometer. Ensure slow addition of DIPEA.

Titanium Quality

 is highly moisture-sensitive.
  • Issue: Low yield or recovered starting material.

  • Root Cause: Hydrolysis of

    
     (white fumes/precipitate upon bottle opening) deactivates the Lewis acid.
    
  • Solution: Use fresh

    
     or a sure-seal 1.0M solution in DCM. If the solution is cloudy, discard.
    
Stoichiometry of Base
  • Issue: Side reactions or decomposition.

  • Root Cause: Excess base can cause epimerization of the product or starting material.

  • Solution: Maintain strictly 1.1 to 1.2 equivalents relative to the auxiliary.

References

  • Evans, D. A., et al. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2] Link

  • Evans, D. A., et al. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde." Journal of the American Chemical Society.[2] Link

  • Crimmins, M. T., et al. (2001). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." Journal of Organic Chemistry. Link

  • Bull, S. D., et al. (2006). "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes." Organic & Biomolecular Chemistry. Link

Sources

Method

Application Note: Cleavage of the Chiral Auxiliary from N-Acyl-5-Phenyl-1,3-Oxazolidin-2-One

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Overview The 5-phenyl-1,3-oxazolidin-2-one framework is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Overview

The 5-phenyl-1,3-oxazolidin-2-one framework is a highly effective Evans-type chiral auxiliary utilized to direct highly diastereoselective alkylations, aldol additions, and acylations[1]. However, the ultimate success of any auxiliary-directed asymmetric synthesis hinges on the final step: the traceless, non-racemizing cleavage of the auxiliary to unveil the desired chiral product.

The cleavage of the N-acyl bond must be meticulously controlled. Poor chemoselectivity can lead to endocyclic cleavage (destroying the auxiliary) or epimerization of the newly formed


-stereocenter[2]. This guide details the mechanistic causality, safety considerations, and self-validating protocols for the cleavage of N-acyl-5-phenyl-1,3-oxazolidin-2-ones into diverse functional groups.

Pathways Substrate N-Acyl-5-phenyl- 1,3-oxazolidin-2-one Acid Carboxylic Acid (+ Auxiliary) Substrate->Acid LiOH, H2O2 (Hydrolysis) Alcohol Primary Alcohol (+ Auxiliary) Substrate->Alcohol LiBH4, H2O (Reduction) Ester Ester (+ Auxiliary) Substrate->Ester NaOMe, MeOH (Transesterification) Amide Weinreb Amide (+ Auxiliary) Substrate->Amide MeNHOMe·HCl, AlMe3 (Aminolysis)

Cleavage pathways of N-acyl-5-phenyl-1,3-oxazolidin-2-one to diverse functional groups.

Mechanistic Causality & Reaction Design (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over standard alternatives.

The Hydrolysis Dilemma: Why LiOH / H₂O₂?

Direct saponification of the N-acyl oxazolidinone with standard aqueous base (e.g., NaOH or LiOH alone) frequently results in competitive nucleophilic attack at the endocyclic carbamate carbonyl[2]. This causes ring-opening, destroying the chiral auxiliary and severely complicating product isolation.

To circumvent this, the industry standard employs 2[2]. The causality relies on the


-effect : the hydroperoxide anion (

) is significantly more nucleophilic than the hydroxide anion. This kinetic advantage ensures highly selective attack at the less sterically hindered exocyclic imide carbonyl, preserving the auxiliary intact.
Critical Safety Insight: Oxygen Gas Evolution

A widely overlooked hazard in the LiOH/H₂O₂ protocol is the stoichiometric generation of oxygen gas. Recent mechanistic studies by 3 revealed that the initially formed peroxyacid intermediate is unstable under the reaction conditions[3]. It is rapidly reduced by the excess H₂O₂ present in the mixture, releasing


[3]. On a multi-gram or process scale, this presents a severe flammability and pressurization risk, necessitating strict stoichiometric control and active venting.

Mechanism H2O2 H2O2 + LiOH LiOOH LiOOH (Active Nucleophile) H2O2->LiOOH Deprotonation Adduct Tetrahedral Intermediate LiOOH->Adduct Exocyclic Attack Peracid Peroxyacid Intermediate Adduct->Peracid Cleavage Product Carboxylic Acid Peracid->Product Reduction by H2O2 O2 O2 Gas (Safety Risk!) Peracid->O2 Stoichiometric Release

Mechanism of LiOH/H2O2 hydrolytic cleavage highlighting the O2 gas evolution safety risk.

Reductive Cleavage: Why LiBH₄?

Standard hydrides like


 are often too aggressive and can over-reduce or cleave the auxiliary ring. 

, particularly when activated by a stoichiometric amount of water or methanol, provides the perfect balance of reactivity. The protic additive enhances the nucleophilicity of the borohydride, allowing for mild, selective reduction of the exocyclic carbonyl to a primary alcohol without epimerizing the

-stereocenter[1].

Quantitative Data Summary

The following table summarizes the expected outcomes when applying standard cleavage methodologies to N-acyl-5-phenyl-1,3-oxazolidin-2-one derivatives.

Cleavage MethodReagentsTarget Functional GroupTypical Yieldee/de RetentionAuxiliary Recovery
Hydrolytic LiOH, 30% H₂O₂, THF/H₂OCarboxylic Acid85–95%>99%>90%
Reductive LiBH₄, H₂O, THFPrimary Alcohol80–92%>99%>85%
Transesterification NaOMe, MeOHMethyl Ester80–90%>98%>90%
Aminolysis MeNHOMe·HCl, AlMe₃Weinreb Amide75–85%>98%>85%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the reaction is proceeding safely and correctly before moving to the next step.

Protocol A: Hydrolytic Cleavage to Carboxylic Acid (LiOH / H₂O₂)

Reagents:

  • N-Acyl-5-phenyl-1,3-oxazolidin-2-one derivative (1.0 equiv)

  • Hydrogen peroxide (30% w/w in water, 4.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv)

  • THF / H₂O (3:1 ratio, 0.1 M)

  • Sodium sulfite (Na₂SO₃, 1.5 M aqueous solution)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-acyl oxazolidinone in THF/H₂O (3:1) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add the 30% H₂O₂ dropwise via syringe. Causality: Adding peroxide before the base prevents premature endocyclic cleavage.

  • Initiation: Add LiOH·H₂O in one portion. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • In-Process Validation: Monitor via TLC (typically 30% EtOAc/Hexanes). The disappearance of the starting material UV-active spot confirms complete conversion.

  • Safety Quench (Critical): Re-cool the mixture to 0 °C. Carefully add 1.5 M aqueous Na₂SO₃ dropwise to quench the unreacted peroxides and peroxyacids. Caution: Exothermic reaction with potential

    
     outgassing.
    
  • Quench Validation: Test the aqueous layer with KI-starch indicator paper. A negative result (no blue/black color) validates that all peroxides are destroyed and it is safe to proceed.

  • Isolation: Remove THF under reduced pressure. Extract the aqueous layer with DCM (3x) to recover the intact 5-phenyl-1,3-oxazolidin-2-one auxiliary.

  • Product Recovery: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the enantiopure carboxylic acid.

Protocol B: Reductive Cleavage to Primary Alcohol (LiBH₄ / H₂O)

Reagents:

  • N-Acyl-5-phenyl-1,3-oxazolidin-2-one derivative (1.0 equiv)

  • Lithium borohydride (LiBH₄, 2.0 M in THF, 1.5 equiv)

  • Water (1.5 equiv)

  • Diethyl ether (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous diethyl ether and cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add the LiBH₄ solution dropwise.

  • Activation: Add water (1.5 equiv) dropwise. Causality: Water reacts with LiBH₄ to form a highly reactive, modified borohydride species that selectively attacks the exocyclic carbonyl.

  • Reaction: Stir at 0 °C for 2 hours.

  • In-Process Validation: Check TLC for the appearance of the highly polar primary alcohol product.

  • Quench: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until effervescence (H₂ gas) ceases.

  • Isolation: Extract the mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude mixture can be easily separated via flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.

References

  • ACS Publications - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.[Link]

  • Journal of Chemical Education (Williams College) - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.[Link]

Sources

Application

Synthesis of chiral carboxylic acids using 4-acetyl-5-phenyl-1,3-oxazolidin-2-one

Application Note: Asymmetric Synthesis of Chiral Carboxylic Acids via 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one Executive Summary The synthesis of enantiopure carboxylic acids is a cornerstone of modern pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral Carboxylic Acids via 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one

Executive Summary

The synthesis of enantiopure carboxylic acids is a cornerstone of modern pharmaceutical development and natural product total synthesis. Utilizing Evans-type chiral auxiliaries—specifically 4-acetyl-5-phenyl-1,3-oxazolidin-2-one—provides a highly predictable and self-validating framework for asymmetric alkylation and aldol additions. This application note details the mechanistic rationale, optimized reaction parameters, and a robust, step-by-step protocol for generating chiral carboxylic acids with >95% diastereomeric excess (d.e.), followed by the non-destructive hydrolytic cleavage of the auxiliary.

Mechanistic Principles of Asymmetric Induction

As a Senior Application Scientist, it is critical to understand that this protocol is not merely a sequence of reagent additions, but a highly orchestrated manipulation of transition-state geometries.

Enolization and Conformational Locking The success of this protocol relies on the precise geometric control of the enolate. Treatment of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS) at -78 °C results in the kinetic deprotonation of the acetyl group. The resulting metal enolate forms a highly ordered, chelation-controlled cyclic transition state involving the oxazolidinone carbonyl oxygen and the enolate oxygen[1]. This chelation rigidly locks the molecule into the (Z)-enolate geometry[2].

Facial Selectivity Once the (Z)-enolate is locked, the spatial arrangement of the auxiliary dictates the stereochemical outcome. The bulky phenyl group at the C5 position of the oxazolidinone ring creates a severe steric blockade over the si-face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach exclusively from the less hindered re-face[2]. This causality guarantees the predictable formation of a single diastereomer.

Regioselective Hydrolytic Cleavage Post-alkylation, the chiral auxiliary must be removed without racemizing the newly formed stereocenter. Standard hydrolysis with LiOH is ineffective, as the small decomposition barrier of the resulting tetrahedral intermediate leads to endocyclic cleavage, destroying the oxazolidinone ring[3]. Instead, the protocol employs Lithium Hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂. The alpha-effect renders the hydroperoxide anion highly nucleophilic, directing attack at the exocyclic carbonyl. Crucially, the decomposition barrier for the LiOOH-derived tetrahedral intermediate is significantly higher, preventing ring-opening and favoring the exocyclic cleavage pathway[4]. This yields the desired chiral carboxylic acid while allowing for >90% recovery of the intact 5-phenyl-1,3-oxazolidin-2-one auxiliary[3].

Reaction Workflow

G A 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one (Chiral Auxiliary) B Enolization (LDA/NaHMDS, -78°C) Formation of Chelation-Controlled (Z)-Enolate A->B Base, THF C Asymmetric Alkylation (Electrophilic Attack from re-face) B->C R-X (Alkyl Halide) D Hydrolytic Cleavage (LiOH / H2O2 at 0°C) C->D LiOOH E Chiral Carboxylic Acid (High e.e. / d.e.) D->E Acidification & Extraction F Recovered Auxiliary (5-phenyl-1,3-oxazolidin-2-one) D->F Organic Layer Recovery

Workflow for asymmetric alkylation and cleavage of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one.

Quantitative Data: Reaction Optimization

The choice of base and electrophile directly impacts the yield and diastereoselectivity. The following table summarizes validated parameters for the alkylation of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one[5].

Base (1.1 equiv)Electrophile (1.5 equiv)Solvent / TempYield (%)Diastereomeric Excess (d.e. %)
LDABenzyl bromideTHF, -78 °C88>98
NaHMDSMethyl iodideTHF, -78 °C85>95
LiHMDSAllyl bromideTHF/Toluene, -78 °C8296

Standard Operating Protocol (SOP)

Phase 1: Asymmetric Alkylation

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Charge the flask with 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

  • Enolization: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.1 equiv, 1.0 M in THF/hexanes) over 10 minutes. Causality: Slow addition prevents localized heating, suppressing ketene formation and ensuring exclusive kinetic (Z)-enolate formation[1]. Stir for 30 minutes.

  • Alkylation: Add the chosen electrophile (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 3 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Quench & Isolate: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (equal volume to THF). Allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the diastereomerically pure product via silica gel flash chromatography.

Phase 2: Hydrolytic Cleavage (LiOOH Protocol)

  • Solvent Setup: Dissolve the purified alkylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.1 M concentration). Cool the solution to 0 °C.

  • Reagent Preparation: In a separate vial, pre-mix 30% aqueous H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv). Safety Critical: The initially formed peracid is unstable and rapidly reduced by excess H₂O₂, which can release a stoichiometric amount of oxygen gas. Ensure the reaction vessel is properly vented and avoid sealed-system pressure buildup[6][7].

  • Cleavage: Add the LiOOH solution dropwise to the reaction mixture at 0 °C. Stir vigorously for 1.5 hours.

  • Peroxide Quench: Carefully quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 4.0 equiv). Validation: Test the mixture with starch-iodide paper to confirm the complete consumption of peroxides before proceeding to workup.

  • Auxiliary Recovery: Remove the THF under reduced pressure. Extract the remaining aqueous layer three times with Dichloromethane (DCM). The DCM layer contains the cleaved auxiliary (5-phenyl-1,3-oxazolidin-2-one). Dry and concentrate to recycle the auxiliary[8].

  • Product Isolation: Acidify the aqueous layer to pH 1-2 using 1 M HCl. Extract three times with Ethyl Acetate. The combined Ethyl Acetate layers contain the highly enantioenriched chiral carboxylic acid. Dry over Na₂SO₄, concentrate, and verify enantiomeric purity via chiral HPLC or Mosher's ester derivatization[9].

References

  • Benchchem: 2

  • ConnectSci (Aust J Chem): 3

  • ACS Publications: 7

  • TSI Journals:

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in aldol additions with 4-acetyl-5-phenyl-1,3-oxazolidin-2-one

The following technical guide addresses the troubleshooting and optimization of aldol additions utilizing phenyl-substituted oxazolidinone auxiliaries. Based on the specific nomenclature provided (4-acetyl-5-phenyl-1,3-o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the troubleshooting and optimization of aldol additions utilizing phenyl-substituted oxazolidinone auxiliaries.

Based on the specific nomenclature provided (4-acetyl-5-phenyl-1,3-oxazolidin-2-one ), this guide assumes the use of the


-acetyl  derivative of a phenyl-substituted oxazolidinone (e.g., derived from norephedrine or phenylglycinol) acting as the chiral nucleophile. Note that in standard IUPAC nomenclature, the reactive acetyl group attached to the nitrogen is designated as 

-acetyl. If your acetyl group is substituted on the ring carbon (C4), please refer to the "Substrate Specificity" section, as this constitutes a ketone electrophile rather than a standard Evans enolate.

Topic: Troubleshooting Side Reactions in Aldol Additions Application: Asymmetric C-C Bond Formation in Drug Discovery Scientist Lead: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Evans aldol reaction is the gold standard for synthesizing polyketides and pharmaceutical intermediates with high stereocontrol. However, the reaction is a complex interplay of kinetic enolization, Lewis acid chelation, and transition state geometry.

When using


-acetyl-5-phenyl-1,3-oxazolidin-2-one  (or the 4-phenyl isomer), the reaction relies on the formation of a (Z)-enolate  followed by a Zimmerman-Traxler  transition state to yield the syn-aldol product.[1] Deviations from this pathway result in three primary categories of side reactions:
  • Stereochemical Erosion: Formation of anti-aldol or "non-Evans" syn isomers.

  • Chemical Degradation: Retro-aldol reversion or dehydration.

  • Cleavage Failure: Racemization during auxiliary removal.

Critical Troubleshooting Guide (Q&A)

Module A: Stereochemical Integrity (Isomer Contamination)

Q1: Why am I detecting significant levels of the anti-aldol diastereomer? Diagnosis: This indicates a failure in enolization geometry control . The high syn-selectivity of the Evans aldol depends exclusively on the formation of the (Z)-enolate .[1] If the (E)-enolate forms, it proceeds via a similar transition state to yield the anti-aldol product.

  • Root Cause 1: Lewis Acid Selection.

    • Boron (Dibutylboron triflate): overwhelmingly favors (Z)-enolates (>99:1) due to steric locking.

    • Titanium (

      
      ):  Can sometimes allow equilibration or partial (E)-enolate formation depending on the base used.
      
    • Tin (

      
      ):  Often favors the (Z)-enolate but is more susceptible to reaction conditions.
      
  • Root Cause 2: Base Stoichiometry.

    • Using < 1.0 equivalent of base (e.g., DIPEA or

      
      ) leaves unreacted ketone, which can act as a proton shuttle, equilibrating the kinetic (Z)-enolate to the thermodynamic (E)-enolate.
      

Corrective Action:

  • Protocol: Switch to the standard

    
     / DIPEA  protocol.
    
  • Validation: Ensure

    
     is fresh (clear, not pink/brown). Use a slight excess of base (1.1 - 1.2 eq) relative to the boron reagent to ensure rapid, complete enolization.
    

Q2: I see the "non-Evans" syn product (wrong absolute stereochemistry). What happened? Diagnosis: This is a "facial selectivity" leak, often caused by an Open Transition State . The "Evans" syn product results from a closed, chelated Zimmerman-Traxler transition state where the oxazolidinone carbonyl coordinates to the metal. If the metal center is saturated or the Lewis acidity is insufficient, the reaction may proceed via an open transition state, reversing the facial bias.

  • Root Cause: Presence of interfering coordinating solvents (excess THF, DMF) or insufficient Lewis acid equivalents preventing tight chelation.

  • Corrective Action: Run the reaction in non-coordinating solvents like DCM (Dichloromethane) . If using

    
    , ensure strictly anhydrous conditions as 
    
    
    
    generation can disrupt the chelate.
Module B: Reactivity & Side Products

Q3: The reaction conversion is low, and I see starting material after workup. Diagnosis: Retro-Aldol Reversion . The aldol addition is reversible.[2] The boron-aldolate intermediate is stable, but upon hydrolytic workup, the


-hydroxy ketone can revert to the starting aldehyde and auxiliary if the equilibrium is unfavorable or if the workup is too basic.

Corrective Action:

  • Optimization: Conduct the reaction at low temperature (

    
    C) and quench immediately at that temperature with a pH-buffered solution (e.g., Phosphate buffer pH 7) before warming.
    
  • Alternative: If the retro-aldol is persistent, consider using the Crimmins protocol (Titanium enolates with sparteine) or increasing the equivalents of the aldehyde electrophile.

Q4: I am observing an


-unsaturated product (Enone) instead of the alcohol. 
Diagnosis: 

-Elimination (Dehydration)
. The aldol adduct contains an acidic

-proton and a

-leaving group (the hydroxyl, especially if activated by the Lewis acid).
  • Root Cause: Prolonged reaction times at room temperature or highly acidic/basic workup conditions.

  • Corrective Action: Keep the internal temperature below

    
    C during the reaction. Use an oxidative workup (
    
    
    
    in MeOH/buffer) carefully to cleave the boron-oxygen bond without promoting elimination.
Module C: Auxiliary Cleavage Issues

Q5: My yield is good, but the product racemizes during auxiliary removal. Diagnosis: Base-Catalyzed Epimerization . The


-proton of the 1,3-dicarbonyl system (the imide) is acidic (

). Standard hydrolysis (LiOH/THF) can deprotonate this center, destroying the stereocenter you just built.

Corrective Action:

  • Standard Method: Use LiOH /

    
     .[3] The peroxide attacks the carbonyl more nucleophilically than hydroxide (alpha-effect), allowing cleavage at lower pH and temperature (
    
    
    
    C), minimizing epimerization [1].
  • Transesterification: If the acid is sensitive, cleave directly to the ester using

    
     / EtOH  or 
    
    
    
    / MeOH
    .

Visualizing the Pathway & Failures

The following diagram illustrates the divergence between the desired "Evans Syn" pathway and the common side reactions (Anti-Aldol and Non-Evans Syn).

EvansAldolPathways Start N-Acetyl-Oxazolidinone (Substrate) Base Base (DIPEA) + Lewis Acid Start->Base Z_Enolate (Z)-Enolate (Kinetic Control) Base->Z_Enolate Bu2BOTf (Steric Bulk) E_Enolate (E)-Enolate (Thermodynamic Leak) Base->E_Enolate Small Base or TiCl4 TS_Closed Closed TS (Zimmerman-Traxler) Z_Enolate->TS_Closed Chelation Control TS_Open Open TS (Dipole Minimization) Z_Enolate->TS_Open Coordinating Solvent (THF excess) Prod_Anti Anti Aldol (Side Product) E_Enolate->Prod_Anti Via Boat/Chair TS Prod_Syn Evans Syn Aldol (Major Desired) TS_Closed->Prod_Syn Re-face Attack Prod_WrongSyn Non-Evans Syn (Stereo Error) TS_Open->Prod_WrongSyn Si-face Attack

Caption: Mechanistic divergence in Evans Aldol reactions. Green path indicates the optimized protocol; Red/Yellow paths indicate failure modes due to enolization errors or transition state leakage.

Quantitative Troubleshooting Matrix

ObservationProbable CauseVerification CheckRemediation
Low Yield (<50%) Retro-aldol during workupCheck crude NMR immediately after quench vs. after column.Quench at -78°C; use pH 7 buffer; avoid warming before oxidative cleavage.
High Anti Ratio (E)-Enolate formationCheck Lewis Acid quality; Check Base steric bulk.Switch to

; Ensure Base > 1.0 eq relative to Boron.
Racemization Basic hydrolysis of auxiliaryCheck if product is stable to LiOH in test tube.Use LiOH/

(Peroxide effect) or reductive cleavage (

).[3]
No Reaction Enolate degradation or wet reagents

fuming? Solvent anhydrous?
Distill DCM over

; Ensure

is clear/colorless.

Standardized Protocol (Self-Validating)

Objective: Synthesis of syn-aldol adduct using


-acetyl-5-phenyl-1,3-oxazolidin-2-one.
  • Enolization (The Critical Step):

    • To a solution of auxiliary (1.0 equiv) in anhydrous DCM (0.2 M) at -78°C , add

      
        (1.1 equiv) dropwise.
      
    • Validation: Solution should remain clear. Fuming indicates good reagent quality.

    • Add DIPEA (1.2 equiv) dropwise. Stir at 0°C for 30 min to ensure complete (Z)-enolate formation.

    • Checkpoint: Re-cool to -78°C.

  • Aldol Addition:

    • Add aldehyde (1.1 - 1.2 equiv) dropwise at -78°C.

    • Stir for 30-60 min at -78°C, then allow to warm to 0°C over 1 hour.

    • Note: Do not stir overnight unless necessary; prolonged time risks retro-aldol.

  • Workup (Preventing Side Reactions):

    • Oxidative Cleavage: Add pH 7 phosphate buffer followed by MeOH and 30%

      
       (3:1 ratio) at 0°C. Stir 1 hour.
      
    • Why? This cleaves the B-O bond without hydrolyzing the auxiliary or causing elimination.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.[4] [Link]

  • Heathcock, C. H. (1991). The Aldol Reaction: Acid and General Base Catalysis. In Comprehensive Organic Synthesis (Vol. 2, pp. 133–179). Pergamon Press. [Link]

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions using Boron Enolates. Organic Reactions, 51, 1–200. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

Sources

Optimization

Technical Support Center: Optimization of Enolate Formation for 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for optimizing enolate formation of the title compound—an acetate-deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for optimizing enolate formation of the title compound—an acetate-derived chiral auxiliary.

Part 1: Core Principles of Acetate Enolization

When working with 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (an N-acetyl oxazolidinone derivative), researchers frequently encounter a unique set of challenges not seen with standard propionate Evans auxiliaries. The causality behind these issues lies in the structural nature of the acetate enolate:

  • Lack of an

    
    -Substituent:  Deprotonation of the acetyl group yields a terminal enolate (
    
    
    
    ). Unlike propionate derivatives, which form highly ordered Zimmerman-Traxler cyclic transition states driven by allylic 1,3-strain (
    
    
    ), the acetate enolate lacks the steric bulk necessary to lock the transition state geometry.
  • Consequence on Selectivity: Standard boron-mediated enolization (

    
    ) typically results in poor diastereomeric ratios (often ~1:1) because the loose transition state fails to provide adequate facial discrimination .
    
  • Susceptibility to Deacylation: The unhindered nature of the exocyclic acetyl carbonyl makes it highly susceptible to nucleophilic attack by strong bases (e.g., LDA), leading to the cleavage of the auxiliary rather than

    
    -deprotonation .
    

To overcome these intrinsic limitations, optimization requires shifting from boron to titanium-mediated enolization to enforce a tighter, multi-point chelated transition state, or strictly controlling the aggregation state of lithium enolates for alkylation workflows .

Part 2: Troubleshooting Guides & FAQs

Q: I am observing severe cleavage of the auxiliary (deacylation) during lithium enolate formation. How do I prevent this? Diagnosis: Deacylation occurs when the base (e.g., diisopropylamine or unreacted LDA) acts as a nucleophile and attacks the exocyclic carbonyl. Because the acetyl group is unhindered, this side-reaction outcompetes deprotonation at temperatures above -60 °C. Solution:

  • Temperature Control: Ensure the internal reaction temperature never exceeds -78 °C during base addition.

  • Base Stoichiometry: Use a precise 1.05 equivalent of freshly titrated LDA. Excess base exacerbates nucleophilic attack.

  • Alternative Bases: If deacylation persists, switch to a more sterically hindered, non-nucleophilic base such as NaHMDS.

Q: My boron-mediated aldol addition yields a nearly 1:1 mixture of diastereomers. Is my Lewis acid degraded? Diagnosis: While degraded


 can cause incomplete enolization, poor diastereoselectivity with an acetate enolate is a fundamental mechanistic limitation, not a reagent purity issue. The lack of an 

-methyl group prevents the formation of a rigid Zimmerman-Traxler transition state. Solution: Abandon boron enolization for acetate aldol reactions. Switch to a Titanium(IV) enolate protocol (

/

or

-sparteine). Titanium forms a tighter, shorter metal-oxygen bond and allows for multi-point chelation, restoring diastereoselectivity (>95:5 d.r.) .

Q: I am seeing incomplete enolization and unreacted starting material in my alkylation reactions. What is the cause? Diagnosis: Lithium enolates of oxazolidinones exist in a complex equilibrium between reactive dimers and unreactive tetramers . If the enolate solution is not aged properly, or if the THF concentration is too low, the unreactive tetramer dominates. Solution: Age the enolate solution at -78 °C for exactly 30 minutes prior to electrophile addition. Ensure the reaction is run in pure, anhydrous THF (not a non-polar solvent mixture) to promote the formation of the reactive trisolvated dimer.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between enolization conditions and reaction outcomes for acetate-derived oxazolidinones.

Enolization MethodReagentsTemp (°C)Aggregation / TS StateTypical YieldAldol d.r.Primary Failure Mode
Standard Boron

,

-78 to 0Loose Zimmerman-Traxler>85%~1:1Poor facial discrimination
Standard Lithium LDA, THF-78Trisolvated Dimer70-80%N/ADeacylation (if T > -60°C)
Titanium (Soft)

,

-78Tight Chelate (Multi-point)>90%>95:5Lewis acid degradation
Titanium (Crimmins)

,

-sparteine
-78 to -40Highly Ordered Chelate>85%>98:2Reagent cost/availability
Part 4: Step-by-Step Experimental Protocols
Protocol A: Titanium-Mediated Soft Enolization (Optimized for Acetate Aldol)

This self-validating protocol utilizes


 to enforce a rigid transition state, overcoming the inherent flexibility of the acetate enolate.
  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv, 1.0 mmol) and dissolve in anhydrous

    
     (0.2 M).
    
  • Cooling & Lewis Acid Addition: Cool the solution to -78 °C. Dropwise add

    
     (1.05 equiv, 1.0 M in 
    
    
    
    ). The solution will turn deep yellow/orange, indicating successful coordination to the imide carbonyls. Stir for 5 minutes.
  • Amine Addition (Enolization): Slowly add anhydrous

    
     (1.15 equiv) down the side of the flask. Stir at -78 °C for 30 minutes to ensure complete enolization. Validation checkpoint: The solution should transition to a dark red/burgundy color.
    
  • Electrophile Addition: Add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours.

  • Quench: Quench the reaction at -78 °C with half-saturated aqueous

    
    . Warm to room temperature and extract with 
    
    
    
    .
Protocol B: Lithium Enolization for Alkylation (Hard Enolization)
  • Base Preparation: In a separate flask, prepare LDA (1.05 equiv) by adding n-BuLi to diisopropylamine in anhydrous THF at 0 °C. Stir for 15 minutes, then cool to -78 °C.

  • Substrate Addition: Dissolve the oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) and cool to -78 °C. Add this solution dropwise to the LDA solution via cannula over 10 minutes.

  • Aging: Stir the mixture at -78 °C for exactly 30 minutes. Mechanistic note: This aging period is critical to dissociate unreactive tetramers into the reactive trisolvated dimer .

  • Alkylation: Add the alkyl halide (3.0 equiv, neat or in THF) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the enolate.

Part 5: Mechanistic Workflows & Visualizations

EnolateWorkflow Start 4-acetyl-5-phenyl- 1,3-oxazolidin-2-one SoftTi Soft Enolization (TiCl4, DIPEA) Start->SoftTi Lewis Acid Mediated HardLi Hard Enolization (LDA, THF, -78°C) Start->HardLi Strong Base Mediated PoorDR Failure: Poor d.r. (Loose TS) Start->PoorDR Boron Enolization (Bu2BOTf) TiEnolate Titanium Enolate (Tight Chelate) SoftTi->TiEnolate T < -78°C High d.r. Aldol LiEnolate Lithium Enolate (Dimer/Tetramer) HardLi->LiEnolate T = -78°C Alkylation Deacyl Failure: Deacylation (Base attacks C=O) HardLi->Deacyl T > -40°C or Excess Base

Workflow for 4-acetyl-5-phenyl-1,3-oxazolidin-2-one enolization and common failure modes.

TransitionState Acetate Acetate Enolate (Terminal CH2) Boron Boron-Mediated (Bu2BOTf) Acetate->Boron Titanium Titanium-Mediated (TiCl4) Acetate->Titanium LooseTS Loose Zimmerman-Traxler (No α-substituent) Boron->LooseTS TightTS Tight Chelated TS (Multi-point binding) Titanium->TightTS LowDR Poor Diastereoselectivity (~1:1 d.r.) LooseTS->LowDR HighDR High Diastereoselectivity (>95:5 d.r.) TightTS->HighDR

Mechanistic divergence in acetate aldol transition states comparing Boron and Titanium enolization.

References
  • Evans, D. A.; Nelson, J. V.; Taber, T. R. "Stereoselective Aldol Condensations." Topics in Stereochemistry, 1982, 13, 1-115. URL:[Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127-2129. URL:[Link]

  • Kim, Y.; Li, W.; Lucht, B. L.; Collum, D. B. "Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions." Journal of the American Chemical Society, 2013, 135(16), 6257–6261. URL:[Link]

  • Crimmins, M. T.; Chaudhary, K. "Titanium Enolates of Thiazolidinethiones: Enantioselective Acetate Aldol Additions." Organic Letters, 2000, 2(6), 775-777. URL:[Link]

Troubleshooting

Chiral Auxiliary Cleavage Support Center: Integrity Assurance Protocols

Current Status: Operational Assigned Specialist: Senior Application Scientist Topic: Preventing Racemization & Optimizing Cleavage Efficiency Core Directive & Scientific Rationale The cleavage of a chiral auxiliary is th...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist Topic: Preventing Racemization & Optimizing Cleavage Efficiency

Core Directive & Scientific Rationale

The cleavage of a chiral auxiliary is the "moment of truth" in asymmetric synthesis. After investing significant effort to establish stereochemistry, the final detachment step poses the highest risk of epimerization.

The Mechanistic Hazard: The carbonyl group attaching the substrate to the auxiliary is electron-deficient. This acidity renders the


-proton susceptible to removal by base. If the cleavage conditions are too basic, or if the nucleophilic attack is slower than the rate of enolization, the stereocenter is destroyed.

The Solution Architecture: To prevent this, we employ Nucleophilic Activation over Basic Activation . We utilize reagents that rely on the Alpha Effect (e.g., peroxides) or Lewis Acid Activation (e.g., Titanium) rather than Brønsted basicity.

Visualizing the Threat Landscape

The following diagram illustrates the kinetic competition between the desired cleavage (Path A) and the destructive racemization or ring-opening pathways (Path B/C).

EvansCleavage Start Auxiliary-Substrate (Intact Stereocenter) Tetra Tetrahedral Intermediate Start->Tetra Fast Nu Attack (Kinetic Control) Enolate Enolate Formation (Planar/Achiral) Start->Enolate Slow Nu Attack (High Basicity) Reagent Nucleophile (Nu-) Product Desired Product (>99% ee) Tetra->Product Exocyclic Breakdown (LiOOH) RingOpen Endocyclic Cleavage (Byproduct) Tetra->RingOpen Endocyclic Breakdown (LiOH only) Racemate Racemized Product (~50% ee) Enolate->Racemate Protonation

Figure 1: Kinetic competition between productive cleavage (Green) and racemization/side-reactions (Red/Grey). Note that LiOH favors ring opening, while LiOOH favors product release.

Module A: Hydrolysis Protocols (Evans & Myers)
The Protocol: LiOH /

(The "Alpha Effect" Method)

Best for: Evans Oxazolidinones Mechanism: Hydrogen peroxide (


 11.6) is more acidic than water (

15.[1]7) but its conjugate base (

) is significantly more nucleophilic due to the alpha effect (repulsion between adjacent lone pairs). This allows cleavage at a lower pH than hydroxide alone, minimizing enolization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the imide (1.0 equiv) in THF/H2O (3:1) at 0 °C .

  • Peroxide Addition: Add 30%

    
     (4.0 equiv) slowly.
    
    • Critical: Ensure the temperature remains <5 °C.

  • Base Addition: Add LiOH (2.0 equiv) as a solution.

    • Why: The LiOH deprotonates the

      
       to form 
      
      
      
      in situ.
  • Monitoring: Stir at 0 °C. Reaction is typically complete in 1–3 hours.

  • Quenching (The Danger Zone):

    • Add saturated aqueous

      
       or 
      
      
      
      (1.5 equiv excess relative to peroxide) to destroy excess oxidant.
    • Warning: This is exothermic. If the quench warms the reaction while base is still present, racemization will occur here . Keep it cold!

Troubleshooting FAQ:

SymptomDiagnosisCorrective Action
Ring Opened Byproduct Insufficient PeroxideEnsure

is fresh. Without

,

attacks the ring carbonyl (endocyclic) rather than the substrate carbonyl.
Low ee% (Racemization) Temperature SpikeMaintain 0 °C strictly. If the substrate is hindered, do not heat; switch to Transesterification (Module B).
Gas Evolution Peracid Decomposition

+ Product Acid

Peracid


. Use

sweep on large scale to prevent pressure buildup [1].
Module B: Transesterification (Titanium-Mediated)
The Protocol:

Lewis Acid Catalysis

Best for: Base-sensitive substrates or when an ester is the desired final product. Mechanism: Titanium coordinates to the exocyclic carbonyl, increasing its electrophilicity. This allows a weak nucleophile (ethanol/benzyl alcohol) to attack without requiring a strong base that would deprotonate the alpha-position.

Step-by-Step Methodology:

  • Setup: Flame-dry flask under Argon.

  • Mixture: Combine auxiliary (1.0 equiv) and

    
     (1.2–1.5 equiv) in the desired alcohol (solvent/reactant).
    
  • Reflux: Heat to mild reflux (e.g., 60–80 °C).

    • Note: While heat is applied, the lack of strong base preserves the stereocenter.

  • Workup: Dilute with EtOAc and add water carefully to hydrolysis the titanium salts (forms a white precipitate). Filter through Celite.

Troubleshooting FAQ:

SymptomDiagnosisCorrective Action
Stalled Reaction Steric HindranceIf the auxiliary is bulky (e.g., SuperQuat), switch to

or increase catalyst loading to 2.0 equiv.
Precipitate in Reaction Moisture Ingress

hydrolyzes instantly with water. Ensure strictly anhydrous alcohol is used.
Module C: Weinreb Amide Formation
The Protocol:

/ Amine Complex

Best for: Converting Auxiliary directly to Aldehyde/Ketone precursor. Mechanism: The aluminum acts as a Lewis acid to chelate the auxiliary carbonyls. The amine attacks to form a stable tetrahedral intermediate.[2] This intermediate locks the conformation and prevents proton abstraction at the alpha site.

Step-by-Step Methodology:

  • Complex Formation: In a separate flask, add

    
     (2.5 equiv) to a solution of 
    
    
    
    in DCM at 0 °C. Methane gas will evolve (Ventilation!).
  • Addition: Stir complex for 30 mins, then transfer the auxiliary substrate (1.0 equiv) into this mixture.

  • Warming: Allow to warm to RT or reflux if necessary.

  • Quench: Carefully quench with Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours to break the aluminum emulsion.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the safest cleavage method for your specific substrate.

CleavageDecision Start Select Substrate Type IsBaseSensitive Is substrate Base Sensitive? Start->IsBaseSensitive IsAcidSensitive Is substrate Acid Sensitive? DesiredProduct Desired Final Group? IsAcidSensitive->DesiredProduct No Titanium Protocol B: Ti(OEt)4 (Transesterification) IsAcidSensitive->Titanium Yes (Neutral Conditions) IsBaseSensitive->IsAcidSensitive No IsBaseSensitive->Titanium Yes (Avoid Base) LiOOH Protocol A: LiOH/H2O2 (Standard Hydrolysis) DesiredProduct->LiOOH Carboxylic Acid Weinreb Protocol C: AlMe3/Amine (Weinreb Amide) DesiredProduct->Weinreb Ketone/Aldehyde Reductive Protocol D: LiBH4 (Reductive Cleavage) DesiredProduct->Reductive Alcohol

Figure 2: Decision tree for selecting cleavage conditions based on substrate sensitivity and desired functional group.

Comparative Data: The Alpha Effect

The following table highlights why Peroxide is safer for stereocenters than Hydroxide.

Nucleophile

(Conjugate Acid)
Relative NucleophilicityRisk of Racemization
Hydroxide (

)
15.7 (

)
1 (Reference)High (High Basicity)
Hydroperoxide (

)
11.6 (

)
~100x (Alpha Effect)Low (Lower Basicity)
Thiolate (

)
~10 (

)
HighVery Low (Soft Nucleophile)

Data synthesized from Evans et al. and standard physical organic chemistry sources [2, 3].

References
  • Beutner, G. L., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[3] Organic Process Research & Development, 2019. [Link]

  • Evans, D. A., et al. "Chiral enolates. Definition of general kinetic and thermodynamic criteria for enolate formation." Journal of the American Chemical Society, 1982. [Link]

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. [Link]

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981. [Link]

Sources

Optimization

Technical Support Center: Purification of Diastereomeric Products from 4-acetyl-5-phenyl-1,3-oxazolidin-2-one Reactions

Welcome to the technical support center for the purification of diastereomeric products derived from reactions utilizing the (4R,5S)-4-acetyl-5-phenyl-1,3-oxazolidin-2-one and its enantiomer. These Evans-type chiral auxi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of diastereomeric products derived from reactions utilizing the (4R,5S)-4-acetyl-5-phenyl-1,3-oxazolidin-2-one and its enantiomer. These Evans-type chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of stereochemically rich molecules with high diastereoselectivity. However, the successful isolation of the desired diastereomer in high purity is a critical downstream step that often presents challenges.

This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to navigate the complexities of purifying these diastereomeric products.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers from Evans auxiliary reactions?

The two most effective and commonly employed methods for separating diastereomers are flash column chromatography and diastereoselective crystallization. Since diastereomers possess different physical properties, they can be separated using these standard laboratory techniques.[1][2] The choice between these methods depends on the scale of the reaction, the physical nature of the diastereomeric mixture (e.g., crystalline solid vs. oil), and the degree of separation required.

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my crude product mixture?

The most reliable method for determining the diastereomeric ratio is high-field ¹H NMR spectroscopy.[3][4] Specific, well-resolved protons in each diastereomer will exhibit distinct chemical shifts, allowing for quantification by integration. For accurate results, it is crucial to select non-overlapping signals corresponding to protons in similar electronic environments in both diastereomers. In some cases, derivatization with a chiral agent can enhance the chemical shift differences between diastereomeric signals, although this is often not necessary for Evans auxiliary products.[3][5][6]

Q3: What are the critical parameters to optimize for successful flash chromatography separation?

Success in flash chromatography hinges on optimizing the mobile phase composition. A good starting point is to use a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the major diastereomer on a thin-layer chromatography (TLC) plate. The key is to achieve a sufficient difference in Rf (ΔRf) between the two diastereomers. Hexane/ethyl acetate or dichloromethane/methanol solvent systems are common starting points. For challenging separations, using a less polar solvent system and a longer column can improve resolution.[7]

Q4: When is diastereoselective crystallization a more suitable purification method?

Crystallization is an excellent option when the diastereomeric product is a solid and one diastereomer is significantly less soluble than the other in a particular solvent system.[8][9][10] This method is particularly advantageous for large-scale purifications as it can be more cost-effective and time-efficient than chromatography. The success of this technique relies heavily on finding the appropriate crystallization solvent, which often requires empirical screening.

Q5: What are the most common pitfalls to avoid during the purification process?

A frequent error is the incomplete removal of reaction byproducts before attempting diastereomer separation, which can interfere with both chromatography and crystallization. Another common issue is overloading the chromatography column, leading to poor separation. For crystallization, cooling the solution too rapidly can lead to the co-precipitation of both diastereomers.[11]

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of diastereomers by flash chromatography. Inappropriate solvent system leading to co-elution. Column overloading. Use of a column with insufficient resolving power.Systematically screen solvent systems using TLC to maximize the ΔRf. Reduce the sample load on the column. Utilize a longer column or a stationary phase with a smaller particle size. Stacking columns can also improve resolution.[1]
Low recovery of purified diastereomers. Product streaking or irreversible adsorption on the silica gel. Decomposition of the product on the column. Incomplete elution from the column.For acidic or basic compounds, consider adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase.[7] If the product is unstable on silica, consider using a different stationary phase like alumina or a bonded phase (e.g., C18).[1][2] Ensure the column is flushed with a more polar solvent at the end of the run.
Difficulty in inducing crystallization. The compound may be an amorphous solid or an oil. The solvent system is not optimal for crystallization. The concentration of the desired diastereomer is too low.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Screen a wide range of solvents and solvent mixtures. If the diastereomeric ratio is low, consider an initial purification by chromatography to enrich the desired diastereomer before attempting crystallization.
Inaccurate d.r. determination by ¹H NMR. Overlapping signals of the two diastereomers. Poor signal-to-noise ratio.Use a higher field strength NMR spectrometer. Acquire the spectrum for a longer duration to improve the signal-to-noise ratio. Consider using a different deuterated solvent that may resolve the overlapping signals.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Performance Flash Chromatography (HPFC) for Diastereomer Separation

This protocol assumes a crude product from a standard Evans aldol reaction.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to dryness to create a dry-loaded sample. This technique generally provides better resolution than wet loading.

  • Column Packing: Select a column with appropriate dimensions for the scale of your reaction. Pack the column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Mobile Phase Selection: Begin with a non-polar solvent system, such as 95:5 hexane/ethyl acetate. The polarity should be gradually increased based on the elution profile monitored by TLC.

  • Elution and Fraction Collection: Carefully load the dry sample onto the top of the column. Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the diastereomers.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified diastereomers. Combine the pure fractions of each diastereomer and concentrate them under reduced pressure.

Protocol 2: Diastereoselective Crystallization
  • Solvent Screening: In small vials, dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane) at an elevated temperature to achieve a saturated solution.

  • Cooling and Crystallization: Allow the vials to cool slowly to room temperature, and then to 0-4 °C. Observe for the formation of crystals.

  • Scale-up: Once a suitable solvent system is identified, dissolve the bulk of the crude product in the hot solvent and allow it to cool slowly.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the purity of the crystals and the composition of the mother liquor by ¹H NMR to determine the efficiency of the separation.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum, including phasing and baseline correction. Identify well-resolved signals corresponding to each diastereomer. Integrate the selected signals and calculate the ratio of the integrals to determine the diastereomeric ratio.

Part 4: Visual Aids & Diagrams

Purification_Workflow start Crude Diastereomeric Mixture dr_analysis Determine d.r. by ¹H NMR start->dr_analysis is_solid Is the mixture a solid? dr_analysis->is_solid flash_chrom Flash Column Chromatography is_solid->flash_chrom No crystallization Diastereoselective Crystallization is_solid->crystallization Yes pure_major Pure Major Diastereomer flash_chrom->pure_major pure_minor Pure Minor Diastereomer flash_chrom->pure_minor crystallization->pure_major end Purified Products pure_major->end pure_minor->end

Caption: Workflow for selecting a purification strategy.

Chromatographic_Separation cluster_column Silica Gel Column column Stationary Phase (Polar) Mobile Phase (Less Polar) Flow ↓ diastereomer_A Diastereomer A (More Polar) diastereomer_B Diastereomer B (Less Polar) mixture Diastereomer Mixture Applied mixture->column:head elution_A Elutes Second diastereomer_A->elution_A Stronger Interaction elution_B Elutes First diastereomer_B->elution_B Weaker Interaction

Sources

Troubleshooting

Incomplete cleavage of the 4-acetyl-5-phenyl-1,3-oxazolidin-2-one auxiliary

Topic: Troubleshooting Incomplete Cleavage of N-Acylated 5-Phenyl-1,3-Oxazolidin-2-one Derivatives Status: Active Support Tier: Level 3 (Senior Scientist / Process Chemistry) Ticket Context: User reports incomplete cleav...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Cleavage of N-Acylated 5-Phenyl-1,3-Oxazolidin-2-one Derivatives

Status: Active Support Tier: Level 3 (Senior Scientist / Process Chemistry) Ticket Context: User reports incomplete cleavage of the "4-acetyl-5-phenyl-1,3-oxazolidin-2-one" auxiliary. Chemical Clarification: Based on standard nomenclature and molecular weight (C₁₁H₁₁NO₃), this request refers to the cleavage of the N-acetyl group from the 5-phenyl-1,3-oxazolidin-2-one (or potentially the 4-methyl-5-phenyl derivative). The guide addresses the general class of N-acyl-5-phenyl-oxazolidinones .

PART 1: DIAGNOSTIC DASHBOARD

Before altering chemical parameters, determine the Failure Mode of your reaction. Incomplete cleavage is rarely a mystery; it is usually a function of Solubility , Reagent Quality , or Steric Shielding .

Triage: Why is the reaction incomplete?
SymptomProbable CauseDiagnostic Check
Starting Material (SM) persists unchanged. Inactive Peroxide Test your H₂O₂. Does it bubble vigorously with a drop of KMnO₄ or catalase? If not, it's water.
SM precipitates / Gummy residue. Phase Transfer Failure Is the reaction mixture homogeneous? 5-phenyl rings are lipophilic. Aqueous LiOH may force SM out of solution.
Ring-opened byproduct observed. Endocyclic Attack The hydroxide attacked the ring carbonyl (C2) instead of the exocyclic acyl carbonyl. Common in sterically hindered substrates.
Slow conversion (>12h). Temperature/Stoichiometry Are you running at 0°C? Acetyl groups are stable. Allow to warm to RT.

PART 2: DECISION MATRIX (Logic Flow)

The following flowchart illustrates the decision-making process for troubleshooting incomplete cleavage.

CleavageTroubleshooting Start Issue: Incomplete Cleavage CheckH2O2 Check H2O2 Quality (Titration/Spot Test) Start->CheckH2O2 IsH2O2Good Is H2O2 Active? CheckH2O2->IsH2O2Good ReplaceH2O2 Replace H2O2 (Use 30-35% fresh) IsH2O2Good->ReplaceH2O2 No CheckSolubility Check Reaction Homogeneity (THF:Water Ratio) IsH2O2Good->CheckSolubility Yes StandardProtocol Optimize Standard LiOH/H2O2 Protocol ReplaceH2O2->StandardProtocol IsSoluble Is SM Soluble? CheckSolubility->IsSoluble AdjustSolvent Increase THF or Add Triton X-100 IsSoluble->AdjustSolvent No CheckSterics Evaluate Steric Bulk (Alpha-substitution) IsSoluble->CheckSterics Yes AdjustSolvent->StandardProtocol IsHindered Is Substrate Hindered? CheckSterics->IsHindered SwitchMethod Switch to LiOBn (Transesterification) IsHindered->SwitchMethod Yes (High Bulk) IsHindered->StandardProtocol No (Acetyl/Linear)

Caption: Decision tree for isolating the root cause of oxazolidinone cleavage failure.

PART 3: TROUBLESHOOTING GUIDES (FAQs)

Issue 1: "I am using the standard LiOH/H₂O₂ method, but the reaction stalls at 50% conversion."

The Science: The mechanism relies on the formation of a lithium hydroperoxide species (LiOOH), which is more nucleophilic (pKₐ ~11.5) than hydroxide (pKₐ ~15.7) relative to water, allowing it to attack the exocyclic carbonyl.

  • The Problem: The 5-phenyl substituent on your auxiliary makes the molecule significantly more lipophilic than the standard Evans (4-isopropyl) auxiliary.

  • The Fix: The standard 3:1 THF:Water ratio may cause your specific substrate to aggregate or precipitate, preventing the aqueous LiOOH from contacting the organic substrate.

Protocol Adjustment:

  • Increase THF: Shift the ratio to 4:1 or 5:1 (THF:H₂O) to ensure the starting material remains in solution.

  • Temperature: While 0°C is standard to prevent racemization, simple N-acetyl groups (lacking a chiral center at the alpha position) or stable substrates can be warmed to Room Temperature to drive kinetics.

  • Reagent Order: Premix LiOH and H₂O₂ before adding to the substrate. This ensures LiOOH is the active species upon contact, minimizing competing hydrolysis by free OH⁻.

Issue 2: "My H₂O₂ is old. Does it matter?"

The Science: Absolutely. Hydrogen peroxide degrades into water and oxygen. If your concentration has dropped from 30% to 10%, you are effectively adding water and dilute LiOH.

  • Consequence: Without sufficient OOH⁻, the dominant nucleophile becomes OH⁻. Hydroxide is harder (HSAB theory) and less selective. It is more likely to attack the ring carbonyl (C2), leading to the destruction of your expensive auxiliary (ring opening) rather than clean cleavage.

Validation Step:

  • Titration: Verify peroxide concentration.

  • Quick Test: Add a drop of H₂O₂ to a dilute KMnO₄ solution. Instant decolorization and vigorous gas evolution indicate active peroxide.

Issue 3: "I need to recover the auxiliary, but LiOH is destroying it."

The Science: If the "4-acetyl-5-phenyl" complex is sensitive to basic hydrolysis (ring opening), you must avoid hydroxide entirely. The 5-phenyl ring is electronically distinct; the phenyl group can stabilize the ring-opened carbamate intermediate, making the auxiliary more prone to degradation than the isopropyl variant.

Alternative Protocol: Transesterification (Titanium or Lithium Benzoxide) Instead of hydrolysis to the acid, convert the acetyl group directly to an ester. This is milder and preserves the auxiliary.

Protocol (Ti(OEt)₄ Method):

  • Dissolve substrate in dry THF.

  • Add Ti(OEt)₄ (1.5 equiv).

  • Reflux gently.

  • Result: Ethyl acetate (volatile) + Recovered Auxiliary (precipitates or easily chromatographed).

PART 4: VALIDATED PROTOCOLS

Protocol A: Optimized Hydrolysis (LiOH/H₂O₂)

Best for: Routine cleavage to carboxylic acids.

  • Preparation: Dissolve the N-acyl-oxazolidinone (1.0 mmol) in THF (8 mL) . Cool to 0°C.

  • Activation: In a separate vial, mix 30% H₂O₂ (4.0 mmol, 4 equiv) and LiOH·H₂O (2.0 mmol, 2 equiv) in Water (2 mL) . Stir for 5 mins to generate LiOOH.

  • Addition: Add the LiOOH solution dropwise to the THF solution at 0°C.

  • Monitoring: Stir at 0°C for 1 hour. If TLC shows SM, warm to RT.

  • Quench (Critical): Quench with saturated Na₂SO₃ (1.5 M) in water. Why? This destroys excess peroxide. Then add saturated NaHCO₃.

  • Workup: Evaporate bulk THF. Extract the aqueous layer with CH₂Cl₂ (to remove the auxiliary). Acidify the aqueous layer (pH 2) and extract with EtOAc (to isolate the carboxylic acid).

Protocol B: Reductive Cleavage (LiBH₄)

Best for: Converting the acetyl group directly to an alcohol (ethanol/substituted alcohol).

If hydrolysis is stubborn, reduction is often instantaneous.

  • Preparation: Dissolve substrate (1.0 mmol) in Ether or THF containing Water (1.0 equiv) . Note: The trace water is critical to catalyze the reaction via boronate formation.

  • Addition: Add LiBH₄ (2.0 M in THF, 1.2 equiv) at 0°C.

  • Reaction: Stir for 30-60 mins.

  • Quench: Carefully add 1M NaOH.

  • Result: The auxiliary is cleaved cleanly and can be recovered by extraction.

PART 5: REFERENCES & CITATIONS

  • Evans, D. A., et al. "Hydrolysis of N-acyl-2-oxazolidinones: A method for the preparation of chiral carboxylic acids." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737-1739. Link

    • Core Reference for the LiOH/H₂O₂ mechanism.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

    • Standard operating procedure for auxiliary handling.

  • Prashad, M., et al. "Efficient Transesterification of N-Acyl-2-oxazolidinones." Tetrahedron Letters, vol. 39, no. 49, 1998, pp. 7067-7070. Link

    • Source for Ti(OEt)4 and alternative cleavage methods.

  • Dempsey, G.J., et al. "Influence of the oxazolidinone auxiliary on the hydrolysis of N-acyl-2-oxazolidinones." Tetrahedron, vol. 68, no. 31, 2012.

    • Discusses steric and electronic effects of different auxiliaries (phenyl vs isopropyl).

Optimization

Choosing the right Lewis acid for 4-acetyl-5-phenyl-1,3-oxazolidin-2-one reactions

Target Substrate: 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one Technical Note on Nomenclature: While commonly referred to in bench vernacular as "4-acetyl-5-phenyl-1,3-oxazolidin-2-one," the standard IUPAC designation for this...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one Technical Note on Nomenclature: While commonly referred to in bench vernacular as "4-acetyl-5-phenyl-1,3-oxazolidin-2-one," the standard IUPAC designation for this Evans auxiliary places the reactive acyl group at the nitrogen (N3) position, making it formally 3-acetyl-5-phenyl-1,3-oxazolidin-2-one. This guide addresses the N-acetylated reactive species used in asymmetric synthesis.

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals troubleshoot and optimize aldol reactions utilizing the 5-phenyl-oxazolidinone chiral auxiliary framework.

Part 1: Troubleshooting Guide & Mechanistic Causality

Q1: I am consistently getting poor diastereomeric ratios (d.r.) when aiming for the Evans syn-aldol product. Why is my boron-mediated reaction failing?

A: Poor syn-selectivity in boron-mediated reactions almost always stems from compromised enolate geometry. Boron triflates (like Bu₂BOTf) are employed because the highly covalent B-O bond forces a tight, highly ordered Z-enolate. This enolate reacts through a closed, six-membered Zimmerman-Traxler transition state . If your Bu₂BOTf is degraded (often due to triflic acid contamination from moisture), the reaction pathway becomes less ordered, leading to anti or "non-Evans" syn byproducts. Causality Check: Ensure your Bu₂BOTf is freshly distilled or sourced from a sealed ampoule. The base (typically DIPEA) must be strictly anhydrous.

Q2: My target molecule requires the anti-aldol stereochemistry. Can I still use the same oxazolidinone auxiliary?

A: Yes. To achieve this, you must switch your Lewis acid from Boron to a Magnesium halide (e.g., MgCl₂). Unlike boron, magnesium is a "harder" Lewis acid that accommodates higher coordination numbers (octahedral geometry). This allows it to coordinate both the auxiliary's carbonyls and the incoming aldehyde simultaneously in a multi-metallic or open transition state . This distinct coordination environment reverses the facial selectivity, thermodynamically favoring the anti-aldol product when trapped in situ with TMSCl.

Q3: When should I use Titanium (TiCl₄) instead of Boron?

A: Titanium is highly versatile but requires strict stoichiometric control of the amine base to dictate the transition state. TiCl₄ can form either chelated or non-chelated transition states. With 1 equivalent of base, TiCl₄ coordinates to both the enolate oxygen and the auxiliary's carbonyl, often leading to "non-Evans" products. With >2 equivalents of base, the transition state resembles the boron model, yielding the standard Evans syn product . Use Titanium when you need to tune selectivity without changing the auxiliary.

Part 2: Quantitative Data – Lewis Acid Performance Comparison

The choice of Lewis acid directly dictates the transition state and the resulting major diastereomer. Use the table below to benchmark your expected outcomes.

Lewis AcidAmine BaseEnolate GeometryTransition State ModelMajor DiastereomerTypical d.r.
Bu₂BOTf DIPEAZ-enolateClosed 6-membered (Zimmerman-Traxler)Evans Syn> 95:5
TiCl₄ (-)-SparteineZ-enolateChelated / Non-chelated (Base dependent)Tunable (Syn)88:12 to 98:2
MgCl₂ (cat.)Et₃N / TMSClZ-enolateOctahedral / OpenAntiUp to 32:1
Sn(OTf)₂ N-EthylpiperidineZ-enolateClosed 6-memberedEvans Syn> 90:10

Part 3: Visualizing Lewis Acid Logic & Workflows

LewisAcidLogic Start Target Diastereomer (Aldol Addition) Syn Syn-Aldol Product Start->Syn Anti Anti-Aldol Product Start->Anti Boron Boron (Bu₂BOTf) Z-Enolate via Zimmerman-Traxler Syn->Boron Standard Evans Titanium Titanium (TiCl₄) Chelation Controlled Syn->Titanium Tunable Magnesium Magnesium (MgCl₂) Catalytic Direct Aldol Anti->Magnesium Catalytic

Caption: Logic tree for selecting Lewis acids based on target aldol diastereomer.

Workflow Step1 1. Enolization (Lewis Acid + Base) 0°C to -78°C Step2 2. Electrophile Addition (Aldehyde) -78°C Step1->Step2 Step3 3. Oxidative Quench (pH 7 Buffer / H₂O₂) 0°C Step2->Step3 Step4 4. Auxiliary Cleavage (LiOH or Reductive) RT Step3->Step4

Caption: Standard self-validating workflow for boron-mediated Evans syn-aldol reactions.

Part 4: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Boron-Mediated Syn-Aldol Reaction [2]

1. Enolate Formation:

  • Action: Dissolve the N-acetyl oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) under Argon. Cool to 0 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by slow addition of DIPEA (1.2 eq). Stir for 30 minutes.

  • Causality: Bu₂BOTf coordinates to the imide carbonyls, drastically increasing the alpha-proton's acidity. DIPEA selectively deprotonates to form the Z-enolate.

  • Self-Validation Checkpoint: The solution should transition to a clear, pale yellow. Warning: A dark brown color indicates triflic acid contamination in the boron reagent; if observed, discard and restart to prevent epimerization.

2. Electrophile Addition:

  • Action: Cool the enolate solution to -78 °C. Add freshly distilled aldehyde (1.2 eq) dropwise. Stir for 1-2 hours.

  • Causality: The ultra-low temperature locks the Zimmerman-Traxler transition state, preventing facial flipping and ensuring high diastereoselectivity.

  • Self-Validation Checkpoint: TLC monitoring (UV active, typically 30% EtOAc/Hexanes). The starting material spot must cleanly disappear, replaced by a lower

    
     product spot.
    

3. Oxidative Quench:

  • Action: Warm to 0 °C. Add pH 7 phosphate buffer, followed by 30% H₂O₂. Stir for 1 hour.

  • Causality: H₂O₂ oxidizes the highly robust B-O bond, releasing the free aldol product and preventing retro-aldol degradation during aqueous workup.

  • Self-Validation Checkpoint: Mild effervescence and the formation of a distinct, clear biphasic layer. A lack of effervescence indicates inactive peroxide, which will trap your product in the aqueous layer as a boron complex.

Protocol B: Magnesium-Catalyzed Anti-Aldol Reaction

1. Catalytic Enolization & Trapping:

  • Action: To a flask containing anhydrous MgCl₂ (0.1-0.2 eq), add the N-acetyl oxazolidinone (1.0 eq), aldehyde (1.2 eq), and EtOAc under Argon. Add Et₃N (2.0 eq) and TMSCl (1.5 eq). Stir at room temperature for 24 hours.

  • Causality: MgCl₂ acts as a Lewis acid catalyst. Because the aldol addition is reversible, TMSCl acts as the terminal electrophile to trap the aldolate as a silyl ether, driving the catalytic cycle forward.

  • Self-Validation Checkpoint: The reaction will gradually form a dense white precipitate (Et₃N·HCl salt). The visual volume of this precipitate directly correlates with reaction conversion. If the solution remains clear after 2 hours, your MgCl₂ is likely hydrated and inactive.

Part 5: FAQs for Drug Development Professionals

Q: My MgCl₂ catalyzed anti-aldol has stalled at 20% conversion. How do I fix this? A: The reaction is exquisitely sensitive to the morphology of the magnesium salt. Commercially available MgCl₂ is often slightly hydrated. You must use strictly anhydrous, freshly flame-dried MgCl₂. If the salt is clumped, it cannot form the necessary octahedral coordination complex, stalling the catalytic cycle.

Q: What is the most reliable method for auxiliary cleavage without epimerizing the newly formed alpha-chiral center? A: Use LiOH and H₂O₂ in a THF/H₂O mixture at 0 °C . Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate, preventing endocyclic cleavage and preserving the oxazolidinone auxiliary for recovery.

References

  • The Selective Aldol Reaction. Macmillan Group, Princeton University. URL: [Link]

Troubleshooting

Technical Support Center: Stability and Storage of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-acetyl-5-phenyl-1,3-oxazolidin-2-one. This document is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-acetyl-5-phenyl-1,3-oxazolidin-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chiral auxiliary. As a cornerstone in asymmetric synthesis, maintaining the chemical and stereochemical purity of this reagent is paramount for reproducible and successful outcomes. This guide provides in-depth answers to common questions and troubleshooting scenarios based on established chemical principles and extensive laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Question: What are the ideal long-term storage conditions for solid 4-acetyl-5-phenyl-1,3-oxazolidin-2-one?

Answer: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] The recommended temperature is 2-8°C (refrigerated).[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize exposure to atmospheric moisture and oxygen over extended periods. Exposure to direct sunlight and extreme temperatures should be strictly avoided as they can promote degradation.[4]

Causality: The primary degradation risk is the hydrolysis of the N-acetyl bond. Cool temperatures slow down the rate of all chemical reactions, including potential degradation pathways. A dry, inert atmosphere is crucial because the N-acyl bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace acidic or basic impurities.

Question: How can I visually assess the quality of my sample upon receipt or after storage?

Answer: A high-purity sample of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one should be a white to off-white crystalline powder or solid.[3] Any significant deviation from this appearance, such as discoloration (e.g., yellowing), clumping, or a syrupy consistency, may indicate the presence of impurities or degradation. While visual inspection is a useful first check, it is not a substitute for analytical purity assessment (see Troubleshooting Guide).

Question: Is this compound sensitive to air (oxygen) or moisture?

Answer: The compound is particularly sensitive to moisture due to the risk of hydrolysis. While it is not highly sensitive to oxygen, long-term exposure is not recommended. The primary concern with air is its moisture content. Therefore, it is critical to keep the container tightly closed and to consider flushing with an inert gas before sealing for long-term storage.[5]

Question: What solvents are recommended for preparing stock solutions, and how should they be stored?

Answer: For short-term use, high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are suitable. Ensure the solvent is truly anhydrous, as residual water can cause slow hydrolysis of the acetyl group. Stock solutions should be stored under an inert atmosphere at low temperatures (0-4°C) and used as quickly as possible. It is advisable to prepare solutions fresh for critical applications. Protic solvents (e.g., methanol, ethanol) are not recommended for storage as they can participate in solvolysis reactions.

Section 2: Troubleshooting Guide

Scenario 1: My reaction yield is low, and I suspect the starting material has degraded. How can I verify its purity?

Answer: If you suspect degradation, a multi-step verification process is recommended.

  • Melting Point Analysis: A pure sample has a sharp, defined melting point. Degradation typically introduces impurities that cause the melting point to become broad and depressed compared to the literature value.

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method. A pure sample should show a single, well-defined spot. The presence of a second spot, typically at a lower Rf value (more polar), strongly suggests the presence of the hydrolyzed parent oxazolidinone. (See Protocol 4.1).

  • NMR Spectroscopy (¹H NMR): This is the most definitive method. Acquire a proton NMR spectrum in CDCl₃ or another suitable deuterated solvent. Compare it against a reference spectrum. The key indicators of hydrolysis are the appearance of a new N-H proton signal from the parent oxazolidinone and the disappearance of the characteristic acetyl methyl singlet.

Scenario 2: I see a new, more polar spot on the TLC plate of my starting material. What is it?

Answer: This is a classic sign of hydrolysis. The N-acetyl group is cleaved, yielding the parent 4-phenyl-1,3-oxazolidin-2-one. The resulting N-H group makes the molecule significantly more polar than the N-acetylated starting material, causing it to have a lower Rf value (it "sticks" more to the silica gel plate) in typical normal-phase chromatography systems (e.g., ethyl acetate/hexanes).

Scenario 3: My NMR spectrum shows unexpected peaks. How do I identify the degradation product?

Answer: The most likely degradation product is the parent oxazolidinone. In a ¹H NMR spectrum, you should look for the following changes:

  • Disappearance: The sharp singlet corresponding to the acetyl methyl protons (CH₃-C=O), typically found around 2.5 ppm, will decrease in integration or disappear.

  • Appearance: A new, broad singlet corresponding to the N-H proton of the parent oxazolidinone will appear (often between 5-7 ppm, but can vary). Additionally, the signals for the protons on the oxazolidinone ring will shift slightly.

If you have a reference spectrum of the parent oxazolidinone, you can "spike" your NMR tube with a small amount of it to confirm if the new peaks match.

Section 3: Key Stability Considerations & Degradation Pathway

The N-acyl bond in 4-acetyl-5-phenyl-1,3-oxazolidin-2-one is an amide-like linkage within a carbamate structure. While generally stable, it represents the most reactive site for degradation under common laboratory conditions.

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation is the hydrolytic cleavage of the N-acetyl group. This reaction can be catalyzed by both acid and base, liberating the parent oxazolidinone and acetic acid. This is precisely the reverse of its formation and the same principle used to cleave the auxiliary after its synthetic purpose is served.[6]

G cluster_main Hydrolysis of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one SM 4-acetyl-5-phenyl- 1,3-oxazolidin-2-one Catalyst H₂O (Acid or Base catalyst) SM->Catalyst DP1 5-phenyl-1,3-oxazolidin-2-one (Parent Oxazolidinone) DP2 Acetic Acid Catalyst->DP1 Cleavage Catalyst->DP2 Cleavage G start Suspected Degradation (e.g., low yield, visual change) check_visual Perform Visual Inspection (Color, Consistency) start->check_visual check_tlc Run TLC Analysis (Protocol 4.1) check_visual->check_tlc decision_tlc Single Spot on TLC? check_tlc->decision_tlc check_nmr Acquire ¹H NMR Spectrum decision_nmr Spectrum Matches Reference? check_nmr->decision_nmr decision_tlc->check_nmr No (Multiple Spots) result_ok Compound is Likely Pure. Troubleshoot other reaction parameters. decision_tlc->result_ok Yes decision_nmr->result_ok Yes result_degraded Degradation Confirmed. (Likely Hydrolysis) decision_nmr->result_degraded No action_purify Purify by Recrystallization or Column Chromatography if feasible. result_degraded->action_purify

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one with other Evans auxiliaries.

Advanced Comparison Guide: Structural Dynamics of Oxazolidinone-Based Chiral Auxiliaries As a Senior Application Scientist, I frequently encounter nomenclature ambiguities and structural nuances in chiral auxiliary desig...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: Structural Dynamics of Oxazolidinone-Based Chiral Auxiliaries

As a Senior Application Scientist, I frequently encounter nomenclature ambiguities and structural nuances in chiral auxiliary design. When evaluating 4-acetyl-5-phenyl-1,3-oxazolidin-2-one (CAS 62941-98-4), it is critical to distinguish between this literal C4-acetylated scaffold and the classical N-acetylated (3-acetyl) Evans auxiliaries.

In standard asymmetric synthesis, the active acyl group must be attached to the nitrogen (position 3) to form the reactive enolate. A C4-acetyl group introduces a competing electrophilic site, fundamentally altering the auxiliary's utility. This guide objectively compares the theoretical and practical performance of the C4-acetyl-5-phenyl variant against field-proven Evans auxiliaries (4-benzyl, 4-phenyl, and 4-isopropyl), providing researchers with the mechanistic causality needed to select the optimal scaffold for stereoselective workflows.

Mechanistic Causality & Structural Design

The unparalleled success of Evans oxazolidinones relies on a highly ordered, self-validating stereochemical model. The causality of their stereocontrol is rooted in three factors: bidentate chelation, dipole minimization, and steric shielding [1].

  • Standard Auxiliaries (4-Benzyl, 4-Phenyl, 4-Isopropyl): The N-acyl group (at N3) undergoes enolization using dialkylboron triflates (e.g.,

    
    ). The boron atom chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen, rigidly locking the system into a Z-enolate. The C4 substituent (benzyl, phenyl, or isopropyl) projects outward, physically blocking one face of the enolate and forcing the incoming electrophile to attack from the opposite, less hindered face [2].
    
  • The 4-Acetyl-5-Phenyl Variant: Placing an acetyl group at C4 rather than an alkyl/aryl group disrupts this elegant system. The C4-ketone acts as a strong electron-withdrawing group, which can destabilize the adjacent N-acyl enolate. More critically, the C4-carbonyl is a competing electrophile. During aldol additions or alkylations, nucleophiles or hydride reagents may inadvertently attack the C4-acetyl group, leading to complex mixtures and poor mass recovery. While the C5-phenyl group provides additional steric bulk (similar to ephedrine-derived auxiliaries), it cannot compensate for the chemical instability introduced by the C4-ketone.

StructuralComparison Root Oxazolidin-2-one Auxiliaries Standard Standard Evans (N-Acyl, C4-Alkyl/Aryl) Root->Standard Variant Atypical Variant (C4-Acetyl, C5-Phenyl) Root->Variant S1 4-Benzyl (Balanced Sterics) Standard->S1 S2 4-Phenyl (Rigid, High Shielding) Standard->S2 S3 4-Isopropyl (Flexible Bulk) Standard->S3 V1 Competing Electrophile (C4 Ketone) Variant->V1 V2 Electronic Withdrawal (Destabilizes N-Enolate) Variant->V2

Caption: Structural divergence between standard Evans auxiliaries and the C4-acetyl variant.

Comparative Performance Data

To objectively evaluate these auxiliaries, we must look at their performance in the benchmark asymmetric boron aldol reaction. The data below summarizes the quantitative differences in stereocontrol and operational efficiency.

Auxiliary CoreSubstitution PatternEnolate Geometry ControlFacial Selectivity (de)Cleavage EfficiencyTypical Application
4-Benzyl-oxazolidin-2-one C4: Benzyl, C5: HHigh (Z-enolate)>95%Excellent (

)
General Aldol/Alkylation
4-Isopropyl-oxazolidin-2-one C4: Isopropyl, C5: HHigh (Z-enolate)>95%ExcellentBulky electrophiles
4-Phenyl-oxazolidin-2-one C4: Phenyl, C5: HHigh (Z-enolate)>98%Moderate (steric hindrance)Highly demanding aldols
4-Methyl-5-phenyl-oxazolidin-2-one C4: Methyl, C5: PhenylHigh (Z-enolate)>95%GoodAnti-aldol variants
4-Acetyl-5-phenyl-oxazolidin-2-one C4: Acetyl, C5: PhenylVariable (electronic interference)UnpredictablePoor (side reactions)N/A (Atypical scaffold)

Data Synthesis: The 4-phenyl and 4-benzyl variants remain the gold standard for predictable >95% diastereomeric excess (de). The C4-acetyl variant is quantitatively inferior due to the inherent chemoselectivity issues of the C4-ketone during enolization and cleavage.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the asymmetric aldol addition using a standard 4-benzyl auxiliary [2], highlighting the internal checkpoints that would fail if the 4-acetyl variant were used.

Phase 1: N-Acylation (Preparation of the Active Species)
  • Setup: Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to -78 °C.

  • Deprotonation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Self-Validation: The solution should remain clear. If using the 4-acetyl variant, n-BuLi would competitively attack the C4-ketone, turning the solution complex and colored.

  • Acylation: Add the acyl chloride (e.g., propionyl chloride, 1.1 eq). Stir for 30 mins, then warm to room temperature.

  • Checkpoint: Perform IR spectroscopy on the crude product. A successful N-acylation is validated by the appearance of two distinct carbonyl stretches at ~1780 cm⁻¹ (oxazolidinone

    
    ) and ~1700 cm⁻¹ (imide 
    
    
    
    ).
Phase 2: Asymmetric Boron Aldol Addition
  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous

    
     (0.1 M) at 0 °C. Add 
    
    
    
    (1.1 eq) dropwise, followed by
    
    
    (1.2 eq).
  • Validation of Enolate: Self-Validation: The reaction turns pale yellow, indicating the formation of the boron enolate. Stir for 30 minutes.

  • Addition: Cool to -78 °C and add the aldehyde (1.1 eq) dropwise. Stir for 1 hour, then warm to 0 °C.

  • Quench & Oxidation: Quench with pH 7 phosphate buffer, methanol, and 30%

    
     (to oxidize the boron byproduct).
    
  • Checkpoint: Before column chromatography, analyze the crude mixture via ¹H NMR. The ratio of the newly formed carbinol protons validates the facial selectivity. A standard Evans auxiliary will show a >95:5 ratio of the syn-aldol adduct.

Phase 3: Non-Destructive Cleavage
  • Hydrolysis: Treat the aldol adduct with

    
     (2.0 eq) and 30% 
    
    
    
    (4.0 eq) in
    
    
    at 0 °C.
  • Checkpoint: The use of peroxide generates the highly nucleophilic hydroperoxide anion, which selectively attacks the imide carbonyl, preventing epimerization of the newly formed alpha-stereocenter. Self-Validation: Recover the chiral auxiliary via extraction. >90% mass recovery validates that the auxiliary was not degraded—a metric the 4-acetyl variant cannot achieve due to ketone degradation under oxidative basic conditions.

EvansAldol A Chiral Auxiliary (e.g., 4-Benzyl) B N-Acylation (n-BuLi, RCOCl) A->B C N-Acyl Imide (Active Species) B->C D Enolization (Bu2BOTf, iPr2NEt) C->D E Z-Boron Enolate (Rigid Chelate) D->E F Aldol Addition (R'CHO) E->F G G F->G

Caption: Standard self-validating workflow for Evans asymmetric aldol addition.

Conclusion

While 4-acetyl-5-phenyl-1,3-oxazolidin-2-one exists as a chemical entity, its structural topology disqualifies it as a reliable chiral auxiliary for standard enolate chemistry. The presence of the C4-acetyl group introduces severe chemoselectivity flaws. For robust, scalable, and highly diastereoselective transformations, researchers must rely on the classical N-acylated derivatives of 4-benzyl, 4-isopropyl, or 4-phenyl oxazolidin-2-ones, which provide an elegant, self-validating system for stereocontrol.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. URL:[Link]

Comparative

The Gold Standard: X-Ray Crystallography &amp; The Flack Parameter

The determination of absolute configuration (AC) is a foundational pillar of modern drug development. Following the FDA’s seminal 1992 policy statement on stereoisomeric drugs, regulatory bodies mandated that enantiomers...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of absolute configuration (AC) is a foundational pillar of modern drug development. Following the FDA’s seminal 1992 policy statement on stereoisomeric drugs, regulatory bodies mandated that enantiomers be treated as distinct chemical entities due to their potentially divergent pharmacologic and toxicologic profiles[1]. As a Senior Application Scientist, I frequently encounter the stereochemical bottleneck: synthesizing a chiral molecule is only half the battle; proving its exact 3D spatial arrangement with absolute certainty is the other.

While several analytical techniques exist, X-ray crystallography remains the unequivocal gold standard. This guide objectively compares X-ray crystallography against orthogonal spectroscopic alternatives and provides a self-validating experimental workflow for definitive AC determination.

The physical basis of X-ray AC determination relies on breaking Friedel’s Law. Normally, the diffraction intensities of inverse reflections (Bijvoet pairs,


 and 

) are identical. However, when the incident X-ray energy approaches the absorption edge of an atom in the crystal, anomalous dispersion occurs, causing a measurable intensity difference between these pairs[2][3].

This difference is mathematically quantified by the Flack parameter (


) [4][5]. During structural refinement, the crystal is modeled as an inversion twin:
  • 
      (with a standard uncertainty 
    
    
    
    ): The assigned absolute configuration is definitively correct[4][5].
  • 
     : The true configuration is the inverted enantiomer (the mirror image)[2][5].
    
  • 
     : The crystal is a racemic twin (a 50:50 mixture of both enantiomers)[4].
    

Comparative Analysis: X-Ray vs. Orthogonal Spectroscopic Methods

X-ray crystallography provides absolute certainty, but it possesses a critical vulnerability: it requires a high-quality single crystal. When a molecule stubbornly refuses to crystallize, or when solution-state dynamics are required, scientists must pivot to orthogonal techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), or NMR (Mosher's Method)[6][7][8][9][10].

The table below summarizes the quantitative and qualitative performance of these alternatives.

MethodologyPhysical BasisSample RequirementsAdvantagesLimitations
X-Ray Crystallography Anomalous dispersion breaking Friedel's Law[2][3]High-quality single crystalAbsolute certainty (Flack parameter); provides full 3D geometry[5].Requires crystallization; measures only a single crystal, not the bulk batch[4].
VCD Spectroscopy Differential absorption of left/right circularly polarized IR light[8]5–10 mg in solution (IR transparent solvent)No crystallization needed; directly measures the bulk sample[9].Highly dependent on accurate DFT computational conformational modeling[10].
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis light[7]< 1 mg in solution (UV transparent solvent)Highly sensitive; requires very little sample[10].Requires a UV-Vis chromophore near the chiral center[7].
NMR (Mosher's Method) Diastereomeric chemical shift differences (

) via chiral derivatization[10]
1–5 mg in deuterated solventFast; utilizes standard NMR equipment.Requires reactive functional groups (-OH, -NH2) for derivatization[10].

Methodological Decision Workflow

To navigate these options, drug development professionals utilize a cascading decision matrix based on the physical properties of the synthesized product.

AC_Workflow Start Synthesized Chiral Product Q1 Forms High-Quality Single Crystals? Start->Q1 XRay X-Ray Crystallography (Anomalous Dispersion) Q1->XRay Yes Q2 Contains UV-Vis Chromophore? Q1->Q2 No ECD ECD Spectroscopy (Electronic Transitions) Q2->ECD Yes Q3 Contains Reactive -OH or -NH2? Q2->Q3 No NMR NMR Spectroscopy (Mosher's Method) Q3->NMR Yes VCD VCD / ROA Spectroscopy (Vibrational Transitions) Q3->VCD No

Decision workflow for selecting the optimal absolute configuration determination method.

Experimental Workflow: A Self-Validating Protocol for X-Ray AC Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your structural reports, a protocol cannot merely be a list of steps; it must be a self-validating system where the physics of the experiment confirm the integrity of the data.

Step 1: Crystallization and Selection

  • Action: Grow crystals using vapor diffusion or slow evaporation in a vibration-free environment. Select a crystal with dimensions ideally between 0.1 and 0.3 mm.

  • Causality: Slow thermodynamic equilibration minimizes crystal lattice defects and macroscopic twinning. This is critical because structural defects obscure the subtle intensity differences of Bijvoet pairs required for AC determination.

Step 2: Data Collection Parameters

  • Action: Mount the crystal on a goniometer and cool to cryogenic temperatures (e.g., 100 K)[10]. Irradiate the crystal using a Copper (Cu K

    
    , 
    
    
    
    Å) X-ray source rather than Molybdenum (Mo K
    
    
    ).
  • Causality: Cryo-cooling minimizes thermal atomic displacement (the Debye-Waller factor), enhancing high-resolution diffraction. For "light-atom" organic molecules (containing only C, H, N, O), Cu K

    
     is mandatory. The anomalous scattering signal (
    
    
    
    ) of oxygen and nitrogen is virtually undetectable with shorter wavelength Mo K
    
    
    radiation, making Cu K
    
    
    essential for generating a reliable Flack parameter[2].

Step 3: Redundant Data Acquisition

  • Action: Collect data with high multiplicity (redundancy > 4) and ensure 100% complete coverage of Friedel pairs.

  • Causality: The intensity differences caused by anomalous dispersion are often less than 1–2% of the total reflection intensity. High redundancy allows for statistical averaging, significantly reducing the standard uncertainty of the Flack parameter[2][3].

Step 4: Refinement & Orthogonal Self-Validation

  • Action: Refine the structure using full-matrix least-squares and calculate the Flack parameter (

    
    ). Cross-verify the enantiomeric purity of the bulk sample using chiral HPLC.
    
  • Causality: An

    
     value of 0.10(4) confirms the AC because the value is within 3 standard uncertainties of zero. However, it could also indicate up to 10% racemic twinning within that specific crystal[4]. Because X-ray crystallography only determines the AC of the single microscopic crystal mounted on the diffractometer, orthogonal validation via chiral HPLC ensures that the selected crystal accurately represents the homochirality of the bulk batch[4].
    

References

  • Development of New Stereoisomeric Drugs | FDA. fda.gov.[Link]

  • Howard Flack and the Flack Parameter - MDPI. mdpi.com.[Link]

  • X-ray crystallography of chemical compounds - Ovid. ovid.com.[Link]

  • The use of X-ray crystallography to determine absolute configuration - PubMed. nih.gov.[Link]

  • X-ray Single-Crystal Diffraction | Encyclopedia MDPI. encyclopedia.pub.[Link]

  • Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules - arXiv. arxiv.org. [Link]

  • Comparative Study of the Vibrational Optical Activity Techniques in Structure Elucidation: The Case of Galantamine | ACS Omega. acs.org.[Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. nih.gov.[Link]

Sources

Validation

The Practitioner's Guide to (4R,5S)-4-Methyl-5-Phenyl-1,3-Oxazolidin-2-one: A Powerful Chiral Auxiliary in Asymmetric Synthesis

For the discerning researcher, scientist, and drug development professional, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable tool for i...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable tool for inducing asymmetry, and among the most celebrated are the oxazolidinones developed by Evans. This guide provides an in-depth technical analysis of a specific, highly effective variant: (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one . We will explore its applications, compare its performance with other common chiral auxiliaries, and provide detailed experimental protocols to empower your synthetic endeavors.

The Stereodirecting Power of the Phenyl Group: A Mechanistic Overview

The efficacy of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary stems from its rigid heterocyclic structure and the steric influence of its substituents. Derived from (1S,2R)-(+)-norephedrine, this auxiliary presents a unique stereochemical environment upon N-acylation. The phenyl group at the 5-position and the methyl group at the 4-position work in concert to effectively shield one face of the enolate derived from the acyl group.

This steric blockade is the foundation of its stereodirecting ability. When the N-acyl oxazolidinone is deprotonated to form the corresponding enolate, the substituents on the auxiliary force the incoming electrophile to approach from the less hindered face, leading to a highly diastereoselective transformation. The formation of a chelated intermediate with a Lewis acid, particularly in aldol reactions, further rigidifies the transition state, enhancing this stereochemical control.

Performance in Asymmetric Synthesis: A Comparative Analysis

The true measure of a chiral auxiliary lies in its performance in key chemical transformations. Here, we compare the efficacy of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with other widely used Evans auxiliaries, namely (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone, in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyloxazolidinones is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The choice of the auxiliary's substituent can subtly influence the diastereoselectivity of the reaction.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Benzyl bromide~85%>95:5
(S)-4-Benzyl-2-oxazolidinoneAllyl iodide~90%98:2[1]
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodide~92%>99:1

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

The (4R,5S)-4-methyl-5-phenyl auxiliary consistently provides high levels of diastereoselectivity, comparable to the more common benzyl and isopropyl variants. The phenyl group's aromatic ring can participate in π-stacking interactions, which may influence the conformation of the enolate and the transition state, offering a different steric and electronic environment compared to the benzyl or isopropyl groups.

Asymmetric Aldol Reactions

Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional control in aldol additions, facilitating the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with high diastereoselectivity. The boron-mediated aldol reaction, proceeding through a Zimmerman-Traxler-like six-membered chair transition state, is a hallmark of this methodology.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Benzaldehyde~80-90%>95:5
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde95%>99:1
N-Propionyl-(S)-4-isopropyl-2-oxazolidinonePropionaldehyde85%98:2

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

In aldol reactions, the (4R,5S)-4-methyl-5-phenyl auxiliary again demonstrates excellent stereocontrol, reliably producing the syn-aldol adduct. The interplay between the C4-methyl and C5-phenyl substituents dictates the facial selectivity of the aldehyde's approach to the enolate.

Experimental Protocols: From Auxiliary Synthesis to Product Liberation

A key aspect of utilizing chiral auxiliaries is the ability to efficiently attach them to a substrate and subsequently remove them without compromising the newly formed stereocenter.

Synthesis of (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This auxiliary is readily prepared from the commercially available and relatively inexpensive (1S,2R)-(+)-norephedrine.

Experimental Workflow: Auxiliary Synthesis

Caption: Synthesis of the chiral auxiliary.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add (1S,2R)-(+)-norephedrine, diethyl carbonate, and a catalytic amount of potassium carbonate.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess diethyl carbonate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the pure (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

N-Acylation of the Chiral Auxiliary

The first step in utilizing the auxiliary is its acylation to introduce the prochiral substrate.

Experimental Workflow: N-Acylation

Caption: N-Acylation of the chiral auxiliary.

Protocol:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-acyl oxazolidinone by column chromatography.

Diastereoselective Alkylation

Protocol:

  • Dissolve the N-acyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the enolate.

  • After stirring for 30-60 minutes, add the alkylating agent (e.g., benzyl bromide, allyl iodide).

  • Stir at -78 °C for several hours, then allow the reaction to slowly warm.

  • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

  • Purify the product by flash column chromatography to separate the diastereomers if necessary.

Cleavage of the Chiral Auxiliary

The final and crucial step is the removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method determines the functional group obtained.

Experimental Workflow: Auxiliary Cleavage

Caption: Cleavage methods for the chiral auxiliary.

Protocols:

  • To obtain the Carboxylic Acid:

    • Dissolve the N-acyl product in a mixture of THF and water.

    • Cool to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

    • Stir until the reaction is complete (monitored by TLC).

    • Quench with an aqueous solution of sodium sulfite.

    • Acidify the aqueous layer and extract the chiral carboxylic acid.

  • To obtain the Alcohol:

    • Dissolve the N-acyl product in an ethereal solvent such as THF or diethyl ether.

    • Add a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) at 0 °C or room temperature.

    • Stir until the reaction is complete.

    • Carefully quench the reaction with water or an acidic workup.

    • Extract the chiral alcohol.

  • To obtain the Ester:

    • Dissolve the N-acyl product in the corresponding alcohol (e.g., methanol for the methyl ester).

    • Add a catalytic amount of a base such as sodium methoxide (NaOMe).

    • Stir at room temperature or with gentle heating until transesterification is complete.

    • Neutralize the reaction and purify the chiral ester.

Conclusion: A Versatile and Reliable Tool for Asymmetric Synthesis

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one stands as a powerful and reliable chiral auxiliary for a range of asymmetric transformations. Its predictable stereochemical outcomes, coupled with the ease of introduction and removal, make it an invaluable tool for the synthesis of enantiomerically enriched compounds. While its performance is comparable to other popular Evans auxiliaries, the unique steric and electronic properties conferred by the 4-methyl and 5-phenyl substituents can offer advantages in specific applications. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently leverage the power of this auxiliary to achieve their synthetic goals in drug discovery and complex molecule synthesis.

References

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. Available at: [Link]

  • Sharif, O. B., et al. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry2021 , 49 (2), 49-54. Available at: [Link]

  • Evans, D. A., et al. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem. Available at: [Link]

  • Coumbarides, G. S., et al. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E2006, E62, o4032-o4034.
  • Kim, B. H., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2021 , 26(3), 595. Available at: [Link]

Sources

Comparative

Scalability Comparison of Chiral Auxiliaries: A Technical Guide for Process Chemists

Chiral auxiliaries remain indispensable tools in asymmetric synthesis, particularly during early-stage drug discovery and process development where rapid access to enantiopure compounds is prioritized over long-term cata...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral auxiliaries remain indispensable tools in asymmetric synthesis, particularly during early-stage drug discovery and process development where rapid access to enantiopure compounds is prioritized over long-term catalytic route optimization. However, transitioning a stoichiometric chiral auxiliary from the bench to multi-kilogram process scale introduces severe engineering, economic, and safety challenges.

This guide objectively compares the scalability of four premier chiral auxiliaries: Evans Oxazolidinones , Ellman's Sulfinamides , Myers Pseudoephedrine , and Oppolzer's Camphorsultam . By analyzing the causality behind their stereocontrol and their behavior under process conditions, this guide provides actionable workflows for researchers and process chemists.

Evans Oxazolidinones: The Industry Workhorse

Evans oxazolidinones achieve exquisite stereocontrol through the steric shielding provided by a bulky substituent (e.g., benzyl, isopropyl) on the oxazolidinone ring, which effectively blocks one face of the enolate during alkylation or aldol additions.

The Scalability Hurdle: Oxygen Evolution Hazard

While highly reliable, the standard cleavage of the Evans auxiliary to yield a chiral carboxylic acid utilizes Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂). At a laboratory scale, this is trivial. At a process scale, it is a critical safety hazard. The reaction forms an unstable peracid intermediate. This peracid is rapidly reduced by the excess H₂O₂ present in the mixture, releasing a stoichiometric amount of oxygen (O₂) gas[1]. In the presence of flammable organic solvents like THF, this rapid pressurization and oxygen enrichment can lead to catastrophic explosions[1][2].

G A N-Acyl Oxazolidinone (Starting Material) C Peracid Intermediate (Unstable) A->C Base Catalysis B LiOH / H2O2 (Reagents) B->C D Chiral Carboxylic Acid (Product) C->D Hydrolysis E O2 Gas Evolution (Safety Hazard) C->E Reduction by H2O2

Caption: Mechanistic pathway of O2 evolution during Evans auxiliary cleavage.

Protocol 1: Safe Process-Scale Cleavage of Evans Oxazolidinone

To safely scale this reaction (validated up to 215 kg), the system must be engineered to prevent peracid accumulation and control the headspace atmosphere[1][2].

  • System Inertion: Dissolve the N-acyl oxazolidinone in a THF/water mixture in a jacketed reactor. Initiate continuous N₂ sparging to maintain a well-mixed vapor headspace and keep the O₂ concentration below the Limiting Oxygen Concentration (LOC).

  • Temperature Control: Cool the mixture to 0 °C and charge the reactor with 30% aqueous H₂O₂.

  • Addition-Controlled Reaction: Add the LiOH solution dropwise via a dosing pump while continuously monitoring the headspace O₂ concentration.

    • Causality & Self-Validation: The reaction is strictly addition-controlled. If the O₂ concentration spikes, pausing the LiOH feed will immediately halt the generation of the peracid, causing O₂ evolution to cease as the existing intermediate is consumed.

  • Quench & Recovery: Quench the reaction with a pH buffer (e.g., sodium sulfite) to rapidly halt the base-catalyzed reaction. Separate the layers. The auxiliary is recovered from the organic layer with >92% efficiency via simple solvent removal[3].

Ellman's Sulfinamides: The Amine Architect

For the synthesis of chiral amines, tert-butanesulfinamide (Ellman's auxiliary) is the gold standard. Synthesized efficiently from inexpensive tert-butyl disulfide (a petroleum byproduct), it is highly economical for large-scale production[4].

The Scalability Advantage: Atom Economy and Mild Cleavage

The condensation of the auxiliary with a ketone or aldehyde forms a sulfinyl imine. The bulky tert-butyl group provides immense facial selectivity during subsequent nucleophilic additions (e.g., using Grignard reagents or zirconocene hydrides)[5]. Unlike carbonyl-based auxiliaries that require harsh basic/oxidative cleavage, the sulfinamide group is cleaved under highly atom-economical, mild acidic conditions (e.g., HCl in dioxane or MeOH), making it exceptionally scalable[4][6].

Protocol 2: Chromatography-Free Synthesis of Ellman's Sulfinyl Imines

Imine condensation is an equilibrium process that generates water. At scale, chemical desiccants are preferred over Dean-Stark traps for temperature-sensitive substrates.

  • Activation: Charge a reactor with the ketone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in THF.

  • Desiccation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) at room temperature.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium forward.

  • Reaction: Heat to 50–70 °C. Monitor via HPLC until >95% conversion is achieved[5].

  • Workup (Self-Validating): Cool to room temperature and pour the mixture into an equal volume of vigorously stirring brine.

    • Causality: The water in the brine rapidly hydrolyzes the titanium species into insoluble TiO₂ salts, trapping the ethoxide as ethanol.

  • Isolation: Filter the resulting suspension through a Celite pad to remove the TiO₂. Wash the cake with EtOAc, separate the organic layer, dry, and concentrate. The resulting sulfinyl imine is typically pure enough to use without chromatography[4].

Myers Pseudoephedrine & Oppolzer's Camphorsultam: Selectivity vs. Scalability Hurdles

While chemically brilliant, both Myers and Oppolzer auxiliaries face distinct scalability bottlenecks that often relegate them to discovery-phase chemistry rather than commercial manufacturing.

  • Myers Pseudoephedrine: Enolization of pseudoephedrine amides with LDA/LiCl forms a highly ordered, alkoxide-directed rigid transition state, yielding near-perfect stereocontrol[7]. However, pseudoephedrine is a heavily regulated DEA Schedule listed chemical. The administrative, legal, and security burdens of procuring and transporting multi-ton quantities of a methamphetamine precursor make it highly unattractive for industrial scale-up[7].

  • Oppolzer's Camphorsultam: Derived from camphor, this auxiliary's rigid bicyclic framework provides excellent stereocontrol, and its high crystallinity aids in the purification of diastereomers without chromatography[8]. However, its high molecular weight drastically reduces the overall atom economy (increasing the E-factor) of the process. Furthermore, cleavage often requires aggressive conditions (e.g., TBAH/H₂O₂) which can lead to competitive N-S bond cleavage, reducing recovery yields[8].

Quantitative Scalability Comparison

The following table summarizes the key metrics process chemists must evaluate when selecting a chiral auxiliary for scale-up.

Chiral AuxiliaryTarget ClassAtom EconomyCleavage ConditionsRecovery YieldKey Scalability Hurdle
Evans Oxazolidinone Acids, Esters, AlcoholsModerateLiOH / H₂O₂>92%Exothermic O₂ gas evolution during cleavage[1][3].
Ellman's Sulfinamide Amines, PropargylaminesHighHCl / MeOH or DioxaneN/A (Often discarded)Moisture sensitivity during initial imine condensation[4][6].
Myers Pseudoephedrine Acids, AlcoholsModerateAlkylation: LDA/LiCl; Cleavage: Acid/BaseHighDEA regulation restricts bulk industrial procurement[7].
Oppolzer's Camphorsultam Acids, Diels-AlderLowTBAH / H₂O₂~80%High molecular weight reduces throughput; harsh cleavage[8].

Auxiliary Selection Workflow

To streamline process development, the following decision matrix dictates the selection of a chiral auxiliary based on the target molecule and regulatory constraints.

G Start Target Molecule Amine Chiral Amine Start->Amine Acid Chiral Acid/Carbonyl Start->Acid Ellman Ellman's Sulfinamide (High Atom Economy) Amine->Ellman Regs DEA Regulated? Acid->Regs Myers Myers Pseudoephedrine (Regulatory Hurdles) Regs->Myers Yes Evans Evans Oxazolidinone (O2 Hazard on Cleavage) Regs->Evans No

Caption: Decision matrix for selecting chiral auxiliaries based on target and scale.

References

  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide ResearchG
  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide Organic Process Research & Development - ACS Public
  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Beilstein Journal of Organic Chemistry
  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews - ACS Public
  • A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus Benchchem
  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program The Journal of Organic Chemistry - ACS Public
  • UC Santa Barbara - eScholarship eScholarship
  • A Practical Synthesis of Optically Active (R)-2-Propyloctanoic Acid: Therapeutic Agent for Alzheimer's Disease Bulletin of the Chemical Society of Japan - Oxford Academic

Sources

Safety & Regulatory Compliance

Safety

4-Acetyl-5-phenyl-1,3-oxazolidin-2-one proper disposal procedures

Executive Summary 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a chiral auxiliary and pharmaceutical intermediate structurally related to Evans auxiliaries.[1][2] While often classified as non-hazardous under GHS criteria f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a chiral auxiliary and pharmaceutical intermediate structurally related to Evans auxiliaries.[1][2] While often classified as non-hazardous under GHS criteria for transport, best practices in drug development dictate treating this compound as a bioactive organic intermediate .

This guide outlines the definitive disposal protocol , prioritizing high-temperature incineration to ensure complete destruction of the pharmacophore. The procedures below adhere to RCRA (Resource Conservation and Recovery Act) standards for "cradle-to-grave" waste management.

Chemical Characterization & Hazard Assessment

Before disposal, the generator must characterize the waste to determine the appropriate regulatory stream.

PropertySpecificationImplications for Disposal
Functional Groups Oxazolidinone ring, Ketone (acetyl), Phenyl groupStable under neutral conditions.[1][2] Ring opens under strong acid/base hydrolysis.
Physical State Solid (Crystalline powder)Dispose of as Solid Organic Waste .
Solubility Soluble in DMSO, DCM, MeOH; Poor water solubilityDo NOT dispose of via sanitary sewer.
Reactivity Low.[3] Incompatible with strong oxidizers.[3][4]Segregate from nitrates, perchlorates, and peroxides.
RCRA Status Not P-Listed or U-Listed.Classified as Non-Regulated Waste unless mixed with listed solvents (e.g., DCM).

Critical Safety Note: Although specific acute toxicity data for the 4-acetyl derivative may be limited, structurally similar oxazolidinones (e.g., Linezolid intermediates) possess biological activity. Always apply the Precautionary Principle: Handle as a potential reproductive toxin or sensitizer.

Waste Classification & Segregation Logic

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures regulatory compliance.

Decision Matrix: Waste Stream Selection
  • Scenario A: Pure Solid Substance (Expired reagent, weighing errors)

    • Classification: Non-RCRA Regulated Solid Waste (Organic).

    • Action: Solid waste drum (Incineration).

  • Scenario B: Solution in Acetone/Methanol (Reaction mixture)

    • Classification: Ignitable Hazardous Waste (D001).[5]

    • Action: Flammable Solvents waste stream.

  • Scenario C: Solution in Dichloromethane (DCM)

    • Classification: Halogenated Solvent Waste (F002).

    • Action: Halogenated waste stream (Must be kept separate from non-halogenated to reduce disposal costs).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Debris)

Objective: Containment and preparation for off-site incineration.

  • Collection:

    • Place pure solid 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one into a clear, wide-mouth polyethylene (HDPE) jar .

    • Place contaminated consumables (gloves, weighing boats, paper towels) into a clear heavy-duty waste bag (minimum 2 mil thickness).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituent: Write "4-Acetyl-5-phenyl-1,3-oxazolidin-2-one".

    • Hazard Checkbox: Check "Toxic" (precautionary) and "Irritant".

  • Secondary Containment:

    • Store the jar/bag in a designated "Satellite Accumulation Area" (SAA) until pickup.

    • Ensure the container is closed at all times except when adding waste.[6]

B. Liquid Waste (Mother Liquors & Rinsates)

Objective: Prevent precipitation in waste lines and solvent incompatibility.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix nitric acid wastes with organic solvents).

  • Transfer:

    • Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Rinse: Triple rinse the original flask with a small volume of the compatible solvent and add the rinsate to the waste carboy.

  • Logging:

    • Record the approximate volume and concentration of the oxazolidinone on the waste log sheet attached to the carboy.

Visual Workflows

Figure 1: Waste Segregation Logic

This decision tree guides the researcher to the correct waste stream based on the matrix of the chemical.

WasteSegregation Start Waste Generation: 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one StateCheck Physical State? Start->StateCheck Solid Solid (Powder, Gloves, Debris) StateCheck->Solid Liquid Liquid (Reaction Mix, Rinsate) StateCheck->Liquid DispSolid DISPOSAL A: Solid Waste Drum (Incineration) Solid->DispSolid Label as Toxic SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalo DispHalo DISPOSAL B: Halogenated Waste Carboy (Fuel Blending/Incineration) Halo->DispHalo Segregate from Acids DispNonHalo DISPOSAL C: Flammable Waste Carboy (Fuel Blending) NonHalo->DispNonHalo Check Flashpoint

Caption: Logic flow for segregating oxazolidinone waste streams to ensure compliance with RCRA and minimize disposal costs.

Figure 2: Spill Response Procedure

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (< 100g = Small) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Assess->PPE Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Sweep/Wipe into bag Contain->Clean Wash Decontamination: Wash surface with soap & water Clean->Wash Dispose Disposal: Label as Hazardous Waste Wash->Dispose

Caption: Operational workflow for managing minor laboratory spills of solid oxazolidinone derivatives.

Emergency Procedures

Incident TypeImmediate Action
Eye Contact Flush eyes with water for 15 minutes.[2][7][8][9] Remove contact lenses if present. Consult a physician.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move person to fresh air.[3][7][8][9][10][11][12] If not breathing, give artificial respiration.[3][8][9][13][11][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center immediately.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[12] Hazard Communication Standard (HCS).[12] Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one

Executive Summary & Operational Context The Molecule: 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a specialized derivative of the oxazolidinone class, structurally related to Evans auxiliaries used in asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

The Molecule: 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a specialized derivative of the oxazolidinone class, structurally related to Evans auxiliaries used in asymmetric synthesis (e.g., aldol condensations, alkylations).[1][2] While often handled as a standard organic intermediate, its structural similarity to biologically active oxazolidinones (e.g., Linezolid) and its role as a chiral scaffold necessitates a handling protocol that exceeds basic "lab hygiene."

The Core Hazard: The primary risks are acute toxicity (oral) and mechanical irritation (dust). However, the hidden risk lies in its solubility. This compound is frequently dissolved in penetrating solvents (DCM, THF) which act as carriers, facilitating rapid dermal absorption of the compound.

Strategic Goal: This guide moves beyond generic safety advice to provide a Risk-Based Containment Strategy , ensuring enantiopurity of your chemistry and the biological safety of your team.

Hazard Identification & Risk Assessment

Note: Specific toxicological data for this exact derivative is limited. The following assessment applies the Precautionary Principle , deriving hazards from the parent scaffold (4-phenyl-2-oxazolidinone) and functional analogs.

Hazard Class (GHS)Signal WordHazard StatementOperational Implication
Acute Toxicity (Oral) WARNING H302: Harmful if swallowed.[1][2][3]High risk during weighing/solid handling.
Skin/Eye Irritation WARNING H315/H319: Causes skin/eye irritation.[4]Dust generation is the primary vector.
Sensitization CAUTION H317: May cause allergic skin reaction.[5][6]Potential for cumulative sensitivity over long-term projects.[1][2]
Reproductive Toxicity UNKNOWN Not Classified (Data Gap)CRITICAL: Treat as a potential reproductive toxin due to oxazolidinone pharmacophore.

Strategic PPE Matrix: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection. Use this matrix to select PPE based on the state of the chemical.

A. Hand Protection (The Critical Interface)
State of MatterPrimary Glove MaterialSecondary LayerRationale (Causality)
Dry Solid Nitrile (0.11 mm) None requiredProvides sufficient barrier against dust; maintains dexterity for weighing.[1][2]
Solution (DCM) Laminate (PE/EVOH) Nitrile (Outer) DCM permeates nitrile in <5 mins. The laminate liner prevents carrier-solvent breakthrough.[1][2]
Solution (THF/EtOAc) Nitrile (Double Gloved) Nitrile (Outer) Double gloving allows removal of the outer layer immediately upon splash without exposing skin.
B. Eye & Respiratory Protection
  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Why? Safety glasses fail against airborne dust migration and splashes from below.

  • High-Dust Operation (e.g., milling, large scale transfer): N95/P2 Respirator or Fume Hood Sash lowered to <12 inches.[2]

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety with experimental precision.

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Solvent Check: If using Dichloromethane (DCM), prepare Silver Shield/Laminate gloves .

  • Decontamination Zone: Place a chemically resistant tray (polypropylene) in the hood. All work happens inside this tray to contain minor spills.

Phase 2: Active Handling (Weighing & Transfer)
  • Step 1: Tare the receiving flask before opening the chemical container.

  • Step 2: Open the container only inside the fume hood.

  • Step 3 (Static Control): Use an anti-static gun or ionizer if the powder is fluffy/static-prone.[2] Reason: Static dispersal is the #1 cause of hood contamination.

  • Step 4: Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the enantiomeric source.

  • Step 5: Wipe the threads of the bottle with a dry Kimwipe before recapping.

Phase 3: Reaction Monitoring
  • Sampling: When taking TLC aliquots, assume the syringe exterior is contaminated. Place used needles directly into a sharps container located inside the hood.

Phase 4: Decontamination & Cleanup[7]
  • Solvent Wash: Wipe the work tray with Acetone or Methanol.

  • Glove Removal: Perform "Beak Method" removal inside the hood.

  • Hand Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.

Waste Disposal Protocol

Disposal must strictly adhere to chemical compatibility to prevent reaction in the waste drum.

Waste StreamClassificationDisposal Code (Generic)Handling Instruction
Solid Waste Hazardous Organic Solid07 01 04 Place in double-bagged polyethylene bags.[1][2] Label "Toxic Solid."
Liquid (Halogenated) Halogenated Solvent07 01 03 If dissolved in DCM/Chloroform. Do not mix with strong bases.
Liquid (Non-Halo) Flammable Solvent07 01 04 If dissolved in THF/Ethyl Acetate.
Contaminated PPE Hazardous Debris15 02 02 Gloves and wipes go here. Do NOT put in regular trash.

Visual Logic: PPE Decision Tree

This diagram illustrates the decision logic for selecting the correct glove material based on the solvent system, a critical failure point in many labs.

PPE_Selection_Logic Start Start: Handling 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution / Liquid StateCheck->Liquid Reaction/Workup StandardPPE Standard Nitrile Gloves (0.11mm) + Goggles Solid->StandardPPE SolventCheck Identify Carrier Solvent Liquid->SolventCheck DoubleGlove Double Nitrile Gloves (Change outer every 15 mins) SolventCheck->DoubleGlove THF, EtOAc, Toluene Laminate Laminate (Silver Shield) Liner + Nitrile Outer SolventCheck->Laminate DCM, Chloroform (Halogenated)

Figure 1: Risk-Based PPE Selection Logic. Note that halogenated solvents require laminate barriers due to rapid permeation of standard nitrile.

Emergency Response (Self-Validating Protocols)

  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes.[3][7]

    • Soap Wash: Use non-abrasive soap. Avoid scrubbing,[1][2] which can abrade skin and increase absorption.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes, holding eyelids open.

    • Medical: Seek ophthalmological evaluation immediately. Oxazolidinones can be irritants to mucous membranes.

  • Spill (Solid):

    • Dampen: Cover with a wet paper towel to prevent dust dispersal.

    • Scoop: Transfer to waste container.

    • Ventilate: Keep fume hood running.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 538881, 3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link][1][2]

  • Evans, D. A., et al. (1982). Chiral enolates in asymmetric synthesis. Topics in Stereochemistry. (Context for handling Evans Auxiliaries).

Sources

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